2,5,5-trimethyl-1,3-dioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,5-trimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHMCZHHXYIWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227406 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-33-6 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Conformational analysis of substituted 2,5,5-trimethyl-1,3-dioxane rings
An In-Depth Technical Guide to the Conformational Analysis of Substituted 2,5,5-Trimethyl-1,3-Dioxane Rings
Abstract
The 1,3-dioxane ring is a ubiquitous structural motif in natural products, pharmaceuticals, and a critical protecting group in organic synthesis.[1][2] Its conformational behavior, governed by a delicate interplay of steric and stereoelectronic effects, dictates the molecule's reactivity and biological activity. This guide provides a comprehensive analysis of the conformational landscape of 1,3-dioxane rings bearing a specific and conformationally influential substitution pattern: 2,5,5-trimethyl. We will delve into the foundational principles of dioxane conformation, explore the profound impact of the gem-dimethyl group at the C5 position and the methyl group at the C2 position, and detail the experimental and computational methodologies employed to elucidate their preferred three-dimensional structures. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this important heterocyclic system.
Introduction: The Unique Nature of the 1,3-Dioxane Ring
Like its carbocyclic analog, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair-like conformation to minimize torsional strain.[1][3] However, the introduction of two oxygen atoms into the six-membered ring fundamentally alters its geometry and conformational energetics. The C-O bond is significantly shorter than a C-C bond (approx. 1.43 Å vs. 1.54 Å), leading to a puckering of the ring and an increase in the severity of 1,3-diaxial interactions compared to cyclohexane.[1][4] Consequently, substituents at the C2, C4, and C6 positions experience greater steric hindrance in an axial orientation.[1][4]
The energy difference between the chair and the higher-energy twist-boat conformation is also affected. For 1,3-dioxane, this energy gap is lower than for cyclohexane, suggesting that in cases of severe steric crowding, a non-chair conformation may become accessible.[1][3] This guide will explore how the 2,5,5-trimethyl substitution pattern creates a sterically demanding environment that challenges these conformational norms.
Foundational Principles of Conformational Analysis in 1,3-Dioxanes
The conformational preference of a substituted 1,3-dioxane is determined by a combination of steric and stereoelectronic effects.
Steric Effects: 1,3-Diaxial Interactions
In a chair conformation, substituents can occupy either equatorial or axial positions. Axial substituents on the same face of the ring can engage in repulsive steric interactions, known as 1,3-diaxial strain. Due to the geometry of the 1,3-dioxane ring, diaxial interactions involving substituents at C2 and C4/C6 are particularly destabilizing.[1] This strongly favors an equatorial placement for most C2 substituents.[1][4] Interactions involving C5 axial substituents and the lone pairs of the ring oxygens are considered less significant.[1]
Stereoelectronic Effects: The Anomeric Effect
Beyond simple sterics, orbital interactions play a crucial role. The most significant of these is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at an anomeric carbon (a carbon bonded to two heteroatoms, like C2 in a 1,3-dioxane) to occupy the axial position, despite potential steric costs.[5] This stabilization arises from a hyperconjugative interaction between a lone pair (n) on one of the ring oxygen atoms and the antibonding orbital (σ*) of the axial C2-substituent bond. For this overlap to be effective, the orbitals must be anti-periplanar, a condition perfectly met when the substituent is axial.[5] The magnitude of this effect can be significant, often overcoming steric preferences for the equatorial position.[5]
Figure 1: The Anomeric Effect.[5]
The Conformational Landscape of 2,5,5-Trimethyl-1,3-Dioxanes
The 2,5,5-trimethyl substitution pattern introduces significant and competing steric demands that dictate a highly biased conformational equilibrium.
-
The C5 gem-Dimethyl Group: The two methyl groups at C5 create a bulky substituent. To minimize steric strain, the ring will adopt a chair conformation where one of the C5-methyl groups is axial and the other is equatorial. This arrangement acts as a conformational lock, significantly raising the energy barrier for ring inversion.
-
The C2-Methyl Group: A methyl group at the C2 position generally has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.[1][4]
-
Dominant Conformation: Consequently, the overwhelmingly preferred conformation for a this compound derivative is a chair in which the C2-methyl group is equatorial, and the C5-substituents are disposed with one methyl axial and one equatorial.
However, if additional bulky substituents are present, particularly at C2, C4, or C6, the cumulative steric strain can become immense. In such "severely crowded" cases, the molecule may escape to a non-chair, flexible form, such as a 2,5-twist conformation, to alleviate the destabilizing syn-axial interactions.[6] For instance, the chair-2,5-twist energy difference (ΔHCT) for 2,2-trans-4,6-dimethyl-1,3-dioxane, a severely crowded molecule, was determined to be 29.8 kJ mol⁻¹, indicating that the twist form is adopted to avoid prohibitive steric clashes.[6]
Figure 2: Key diaxial interactions in a hypothetical axial-C2, axial-C5 conformer.
Experimental Methodologies for Conformational Elucidation
A combination of spectroscopic and diffraction techniques is required for a full conformational assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying solution-state conformation.[1] The conformational rigidity of the 2,5,5-trimethyl system often results in well-resolved spectra at room temperature.
4.1.1. ¹H NMR Analysis
-
Chemical Shifts (δ): Protons in axial positions are typically shielded compared to their equatorial counterparts and thus appear at a lower chemical shift (further upfield). The difference (Δδ = δeq - δax) is a key indicator.
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Large coupling constants (³J ≈ 10-13 Hz) are indicative of an anti-periplanar (180°) relationship, characteristic of axial-axial protons. Smaller couplings (³J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. These constants can be used to determine the Gibbs conformational energies (ΔG°) of substituents.[7]
4.1.2. ¹³C NMR Analysis Empirical rules, developed from the study of 1,3-diol acetonides (2,2-dimethyl-1,3-dioxanes), provide a rapid method for stereochemical assignment.[1] For syn-1,3-diol acetonides, which adopt a chair conformation, the two methyl groups at C2 are in different electronic environments and show distinct chemical shifts.[1] Conversely, anti-1,3-diol acetonides often adopt a twist-boat conformation where the C2 methyl groups can be equivalent.[1] The chemical shift of the C2 carbon itself is also diagnostic: typically below δ 100 for syn-isomers (chair) and above δ 100 for anti-isomers (twist-boat).[1]
Table 1: Representative ¹H NMR Data for Chair Conformations
| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Vicinal Coupling Constants (Hz) |
|---|---|---|
| H-2 (axial) | ~4.5 - 4.8 | ³J(2a,4a), ³J(2a,6a) ≈ 2-4 |
| H-2 (equatorial) | ~4.8 - 5.2 | ³J(2e,4e), ³J(2e,6e) ≈ 1-2 |
| H-4/6 (axial) | ~3.5 - 3.8 | ³J(4a,5a) ≈ 10-12; ³J(4a,5e) ≈ 2-5 |
| H-4/6 (equatorial)| ~4.0 - 4.3 | ³J(4e,5a) ≈ 4-6; ³J(4e,5e) ≈ 1-3 |
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This method yields precise bond lengths, bond angles, and torsional angles. For example, the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid confirmed that the 1,3-dioxane ring adopts a chair conformation with the larger carboxyl group occupying an equatorial position.[8] This provides a solid-state benchmark to which solution-state and computational data can be compared.
Experimental Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic positions, bond lengths, and angles.
Computational Chemistry Approaches
Theoretical calculations are indispensable for mapping the potential energy surface and quantifying the relative energies of different conformers and the barriers between them.
Workflow for Computational Analysis
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers (e.g., chair, twist-boat).
-
Geometry Optimization: The geometry of each identified conformer is optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**).[9] This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Vibrational frequencies are calculated for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies (ΔE) and Gibbs free energies (ΔG) for each conformer.
-
Analysis: The results are analyzed to determine the global minimum energy conformation and the energy differences between it and other conformers, providing a detailed picture of the conformational equilibrium.
Figure 3: A self-validating workflow combining experimental and computational methods.
Representative Synthesis
Substituted 2,5,5-trimethyl-1,3-dioxanes are typically synthesized via the acid-catalyzed acetalization of 2,2-dimethylpropane-1,3-diol with a suitable ketone or aldehyde.
Experimental Protocol: Synthesis of 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane [1]
-
Setup: A solution of 5-bromopentan-2-one (1 mol), 2,2-dimethylpropane-1,3-diol (1.06 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 2 g) in toluene (500 mL) is prepared in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Reaction: The mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored until no more water is collected (typically 2-3 hours).
-
Workup: The solution is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield the desired 1,3-dioxane.[1]
Conclusion
The conformational analysis of this compound rings reveals a system governed by a conformationally-anchoring gem-dimethyl group at C5 and a strong steric preference for an equatorial substituent at C2. This leads to a highly biased chair conformation as the dominant species in solution and in the solid state. Understanding this conformational rigidity is paramount for predicting the reactivity of these molecules and for designing them as stereochemical control elements in asymmetric synthesis or as constrained pharmacophores in drug discovery. The integrated application of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful and self-validating toolkit for the comprehensive characterization of these important heterocyclic structures.
References
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Bellur, N. S., & Langer, P. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-616). Thieme.
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Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.
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Fleck, M., & Borbulevych, O. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 241-246.
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University of Calgary. (n.d.). The Anomeric Effect. Department of Chemistry.
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Pihlaja, K., et al. (2020). Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference. Molbank, 2020(2), M1136.
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Hahn, F., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(15), 4453.
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Wikipedia. (2023). Anomeric effect.
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PrepChem. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane.
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National Center for Biotechnology Information. (n.d.). 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. PubChem Compound Database.
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ResearchGate. (n.d.). XRD of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid.
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Juaristi, E., et al. (2000). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. The Journal of Organic Chemistry, 65(18), 5729-5736.
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Carreira, E. M., et al. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of the American Chemical Society, 138(49), 16109-16120.
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ChemicalBook. (n.d.). 1,3-DIOXANE(505-22-6) 1H NMR spectrum.
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Alabugin, I. V., & Zeidan, T. A. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry.
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane.
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ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.
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Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
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OpenOChem Learn. (n.d.). Conformational Analysis.
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An In-Depth Technical Guide to the Stability and Reactivity of the 2,5,5-Trimethyl-1,3-Dioxane Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5,5-trimethyl-1,3-dioxane moiety is a fascinating and versatile structural motif with significant applications in organic synthesis and medicinal chemistry. As a cyclic ketal, it serves as a robust protecting group for carbonyl functionalities and 1,3-diols, exhibiting a distinct stability profile that is crucial for its utility in multi-step synthetic routes. This technical guide provides a comprehensive overview of the stability and reactivity of the this compound core, delving into its synthesis, conformational analysis, and behavior under various chemical conditions. Drawing from established principles of acetal chemistry and specific studies on related structures, this document aims to equip researchers with the fundamental knowledge required to effectively utilize this moiety in their scientific endeavors.
Introduction: The Significance of the 1,3-Dioxane Core
The 1,3-dioxane ring system is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. Its chemistry is largely defined by the acetal or ketal functionality embedded within the ring. In organic synthesis, the formation of a 1,3-dioxane is a standard method for the protection of carbonyl compounds (aldehydes and ketones) or 1,3-diols.[1] This strategy is predicated on the differential stability of the cyclic acetal/ketal group, which is generally stable under neutral, basic, reductive, and many oxidative conditions, but labile to acid.[1] This tunable reactivity allows for the selective masking and deprotection of functional groups, a cornerstone of modern synthetic chemistry. The this compound moiety, a specific derivative, offers unique conformational features and reactivity patterns that are explored in this guide.
Structural Features and Conformational Analysis
Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain.[1] However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher chair-twist energy barrier compared to cyclohexane.[1] This results in a more rigid chair conformation.
The substituents on the this compound ring significantly influence its conformation and, consequently, its reactivity. The gem-dimethyl groups at the C5 position effectively lock the ring in a specific chair conformation, reducing the rate of ring inversion. In derivatives such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxyl group has been shown to occupy an equatorial position on the 1,3-dioxane ring.[2]
Caption: Chair conformation of a substituted this compound.
Synthesis of the this compound Core
The formation of the this compound core is typically achieved through the acid-catalyzed reaction of a suitable carbonyl compound with 2,2-dimethyl-1,3-propanediol. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol and subsequent cyclization with the elimination of water.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative
The following protocol is adapted from a typical procedure for the synthesis of a substituted this compound and can be modified for the synthesis of the parent compound using acetone as the carbonyl source.[1]
Materials:
-
5-Bromopentan-2-one (or Acetone for the parent compound)
-
2,2-Dimethyl-1,3-propanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl compound (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.05 eq), and a catalytic amount of p-TsOH·H₂O (e.g., 0.02 eq).
-
Add toluene to the flask to a suitable concentration.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired this compound derivative.
Stability Profile
The stability of the this compound moiety is a critical aspect of its utility. Like other 1,3-dioxanes, it exhibits a distinct pH-dependent stability profile.
Stability in Basic and Neutral Conditions
The this compound core is generally stable under basic and neutral conditions.[1] The ether linkages of the ketal are not susceptible to nucleophilic attack by hydroxide or other common bases. This stability extends to a wide range of nucleophiles and reducing agents, making it an excellent protecting group in reactions involving these reagents.
Lability in Acidic Conditions
Table 1: General Stability of 1,3-Dioxanes under Various Conditions
| Condition | Reagent/Medium | Stability |
| Acidic | pH < 4 | Labile |
| pH 4-6 | Moderately Stable to Labile | |
| Neutral | pH 7 | Stable |
| Basic | pH > 8 | Stable |
| Oxidative | Common oxidants (e.g., KMnO₄, CrO₃) | Generally Stable[1] |
| Reductive | Common reductants (e.g., LiAlH₄, NaBH₄) | Stable[1] |
Note: Stability is a qualitative assessment and can be influenced by specific reaction conditions and the presence of other functional groups.
Caption: Mechanism of acid-catalyzed hydrolysis of a 1,3-dioxane.
Reactivity Profile
The reactivity of the this compound moiety is primarily centered around its behavior as a protecting group and the influence of its substituents.
As a Protecting Group
The primary application of the this compound moiety is as a protecting group for carbonyls and 1,3-diols. Its stability under a wide range of non-acidic conditions allows for various chemical transformations to be performed on other parts of a molecule without affecting the protected functionality. The deprotection is readily achieved under acidic conditions, regenerating the original carbonyl and diol.
Influence of Substituents
Substituents on the this compound ring can influence its reactivity. Electron-donating groups on the ring can stabilize the carbocation intermediate formed during acid-catalyzed hydrolysis, thus increasing the rate of cleavage. Conversely, electron-withdrawing groups can destabilize the carbocation and slow down the hydrolysis rate. The steric bulk of substituents can also play a role in the accessibility of the ketal carbon to reagents.
Analytical Characterization
The characterization of the this compound moiety and its derivatives is typically accomplished using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the dioxane ring and its substituents. The chemical shifts and coupling constants of the protons on the ring provide information about the conformation of the molecule. For a derivative, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, characteristic ¹H NMR signals include singlets for the methyl groups and doublets for the diastereotopic methylene protons of the ring.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative will show characteristic C-O stretching vibrations in the region of 1200-1000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can provide information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 1,3-dioxane derivatives can be complex, and stereoisomers may show distinct mass spectra.[4]
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile this compound derivatives and their potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for the quantitative analysis of less volatile derivatives and for monitoring the progress of reactions and stability studies. A validated HPLC-UV method would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5][6]
Applications in Drug Development and Research
The stability and reactivity profile of the this compound moiety makes it a valuable tool in drug discovery and development. Its use as a protecting group is crucial in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Furthermore, the 1,3-dioxane scaffold itself can be a core component of biologically active molecules, where its stereochemistry and substitution pattern can be fine-tuned to optimize interactions with biological targets.
Conclusion
The this compound moiety possesses a well-defined stability and reactivity profile that underpins its utility in modern organic chemistry. Its robustness under a wide range of chemical conditions, coupled with its predictable lability in the presence of acid, makes it an excellent choice for a protecting group. A thorough understanding of its synthesis, conformational preferences, and analytical characterization is essential for researchers seeking to leverage its properties in the design and synthesis of complex molecules. While general principles of 1,3-dioxane chemistry provide a strong foundation, further quantitative studies on the stability and degradation pathways of the specific this compound core would be beneficial for its even more precise application in sensitive synthetic endeavors.
References
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Giesen, D. J., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–90. [Link]
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Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871–1876. [Link]
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Barcia, E., et al. (2015). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. International Journal of Pharmaceutics, 491(1-2), 246–253. [Link]
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Teixeira, M., et al. (2008). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Journal of Liquid Chromatography & Related Technologies, 31(10), 1475-1491. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Hanescu, L., et al. (2014). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia, 62(5), 989-999. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]
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Methodological & Application
The 2,5,5-Trimethyl-1,3-dioxane Moiety: A Robust Protecting Group for 1,3-Diols in Complex Synthesis
In the landscape of multistep organic synthesis, particularly in the realms of natural product synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of 1,3-diol functionalities, the 2,5,5-trimethyl-1,3-dioxane protecting group has emerged as a valuable tool, offering a unique combination of stability and controlled cleavage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this protecting group, detailing its formation, stability profile, and deprotection protocols, all grounded in mechanistic understanding and practical expertise.
Introduction: The Strategic Advantage of the this compound Group
The protection of 1,3-diols is a frequent necessity in the synthesis of complex molecules such as polyketides, carbohydrates, and various pharmacologically active compounds. The this compound, a cyclic acetal, offers distinct advantages over more common 1,3-diol protecting groups. Its formation is typically straightforward, and its stability profile allows for a wide range of subsequent chemical transformations to be performed on the protected substrate.[1]
The key to the enhanced stability of this protecting group lies in the gem-dimethyl substitution at the 5-position of the dioxane ring. This structural feature contributes to the overall conformational rigidity of the six-membered ring and can influence the rate of both formation and cleavage through the Thorpe-Ingold effect. This effect, also known as the gem-dialkyl effect, posits that geminal substitution on a carbon chain can accelerate intramolecular cyclization reactions and enhance the stability of the resulting ring.[2][3]
Formation of the this compound Protecting Group
The formation of a this compound involves the acid-catalyzed reaction of a 1,3-diol with an acetone equivalent, most commonly 2,2-dimethoxypropane. The gem-dimethyl group at the 5-position of the resulting dioxane originates from a 1,3-diol bearing this substitution pattern, such as 2,2-dimethyl-1,3-propanediol. When a generic 1,3-diol is protected using an acetone equivalent, the resulting structure is a 2,2-dimethyl-1,3-dioxane. The "2,5,5-trimethyl" designation arises when the starting diol is, for instance, 2,2,5-trimethyl-1,3-propanediol. For the purpose of this guide, we will focus on the formation of the core 2,2-dimethyl-1,3-dioxane structure, which can be extended to the formation of the title protecting group by using the appropriately substituted diol.
The acid-catalyzed reaction of a 1,3-diol with 2,2-dimethoxypropane is an equilibrium process. To drive the reaction to completion, it is essential to remove the methanol byproduct. 2,2-dimethoxypropane itself can act as a water scavenger, reacting with any water present to form acetone and methanol, further driving the equilibrium towards the acetal product.
Reaction Mechanism: Acid-Catalyzed Acetal Exchange
The formation of the 2,2-dimethyl-1,3-dioxane from a 1,3-diol and 2,2-dimethoxypropane proceeds via an acid-catalyzed acetal exchange mechanism.
Caption: Mechanism of 2,2-Dimethyl-1,3-dioxane Formation.
Experimental Protocol: Protection of a 1,3-Diol
This protocol provides a general procedure for the protection of a 1,3-diol using 2,2-dimethoxypropane and a catalytic amount of a Brønsted acid.
Materials:
-
1,3-Diol (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 - 2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equiv) or other suitable acid catalyst (e.g., camphorsulfonic acid (CSA), pyridinium p-toluenesulfonate (PPTS))
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., acetone, DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the 1,3-diol (1.0 equiv) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.5 - 2.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 - 0.05 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
2,2-Dimethoxypropane: Serves as both the acetone source and a dehydrating agent, driving the equilibrium towards the product. An excess is used to ensure complete reaction.
-
Acid Catalyst: A catalytic amount of a non-nucleophilic Brønsted acid is sufficient to promote the reaction without causing significant side reactions. The choice of acid can be tuned based on the substrate's sensitivity. For highly acid-sensitive substrates, milder acids like PPTS are preferred.
-
Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the product and the starting material. Therefore, anhydrous conditions are crucial for high yields.
-
Aqueous Workup: The addition of a mild base like sodium bicarbonate neutralizes the acid catalyst, preventing product degradation during workup and purification.
Stability Profile of the this compound Protecting Group
A key advantage of the this compound protecting group is its robustness under a wide range of reaction conditions, providing a reliable shield for the 1,3-diol functionality.[1] It is generally stable to basic, nucleophilic, reductive, and many oxidative conditions.
Table 1: Comparative Stability of Common 1,3-Diol Protecting Groups
| Protecting Group | Structure | Stable To | Labile To |
| This compound | A 1,3-dioxane ring with two methyl groups at the 2-position and two methyl groups at the 5-position. | Bases (e.g., NaOH, LDA), Nucleophiles (e.g., Grignard reagents, organolithiums), Reductants (e.g., LiAlH₄, NaBH₄), many Oxidants (e.g., PCC, PDC).[1] | Strong acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., TiCl₄), prolonged exposure to mild acids.[1][4] |
| Acetonide (from acetone) | A 1,3-dioxane ring with two methyl groups at the 2-position. | Similar to the trimethyl derivative. | Generally more labile to acid than the 5,5-dimethyl substituted analog. |
| Benzylidene Acetal | A 1,3-dioxane ring with a phenyl group at the 2-position. | Bases, Nucleophiles, Reductants. | Acidic conditions, Hydrogenolysis (e.g., H₂, Pd/C). |
| Di-tert-butylsilylene (DTBS) | A cyclic silyl ether. | Mildly acidic and basic conditions. | Fluoride sources (e.g., TBAF), strong acids. |
The Thorpe-Ingold Effect on Stability:
The gem-dimethyl group at the 5-position of the dioxane ring plays a crucial role in its enhanced stability. This is attributed to the Thorpe-Ingold effect, which suggests that the C-C-C bond angle at the 5-position is compressed from the ideal tetrahedral angle of 109.5° due to steric repulsion between the two methyl groups. This pre-organization of the molecule can favor the cyclic structure and may increase the activation energy for the ring-opening hydrolysis reaction, thus enhancing its stability under acidic conditions compared to the unsubstituted 1,3-dioxane.[2][3]
Deprotection of the this compound Group
The removal of the this compound protecting group is typically achieved under acidic conditions, regenerating the 1,3-diol. The choice of deprotection method can be tailored to the sensitivity of the substrate.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The cleavage of the 2,2-dimethyl-1,3-dioxane is the reverse of its formation, proceeding through an acid-catalyzed hydrolysis mechanism.
Caption: Mechanism of 2,2-Dimethyl-1,3-dioxane Deprotection.
Experimental Protocol: Acid-Catalyzed Deprotection
This protocol provides a general procedure for the acidic hydrolysis of a 2,2-dimethyl-1,3-dioxane.
Materials:
-
Protected 1,3-diol (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl, 80% acetic acid)
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol, Acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the protected 1,3-diol (1.0 equiv) in a suitable solvent (e.g., THF, methanol).
-
Add the aqueous acid (e.g., 1 M HCl) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate and the acid strength.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude diol.
-
Purify the product by flash column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Aqueous Acid: Water is a necessary reagent for the hydrolysis reaction. The choice of acid and its concentration can be adjusted to control the rate of deprotection and to tolerate other acid-sensitive functional groups in the molecule.
-
Solvent: A water-miscible solvent is typically used to ensure the homogeneity of the reaction mixture.
-
Neutralization: Careful neutralization is important to prevent any acid-catalyzed degradation of the desired product during workup.
Applications in Synthesis
The this compound protecting group and its analogs have found application in the synthesis of complex natural products and medicinally relevant molecules. For instance, the closely related 2,2,5,5-tetramethyl-1,3-dioxane has been used as a building block in retrosynthetic analysis.[5] The stability of these protecting groups under various conditions makes them suitable for multi-step sequences where other functional groups need to be manipulated.
Conclusion
The this compound moiety represents a valuable and robust protecting group for 1,3-diols. Its straightforward formation, well-defined stability profile, and reliable deprotection protocols make it an excellent choice for complex synthetic endeavors. The enhanced stability imparted by the gem-dimethyl substitution at the 5-position provides an additional layer of control for the synthetic chemist. By understanding the underlying mechanistic principles and following the detailed protocols provided in this application note, researchers can confidently employ this protecting group to advance their synthetic goals in drug discovery and natural product synthesis.
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
- Science of Synthesis. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Hal/X and O/O, S, Se, Te. Georg Thieme Verlag.
-
PrepChem. Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. Available at: [Link]
- Google Patents. Process for the preparation of 2-methyl-1,3-propanediol. US4096192A.
-
Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Google Patents. Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol. CN103087034A.
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). 96, 334-349. Available at: [Link]
-
RSC Publishing. Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. Available at: [Link]
-
PrepChem. Synthesis of 2-Ethenyl-5,5-dimethyl-1,3-dioxane. Available at: [Link]
-
J-STAGE. Simple and Chemoselective Deprotection of Acetals. Available at: [Link]
-
National Institutes of Health. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Org. Lett., 2011 , 13(19), 5244–5247. Available at: [Link]
-
ACS Publications. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 2018 , 3(5), 5057-5066. Available at: [Link]
-
ResearchGate. Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]
-
ResearchGate. 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. Available at: [Link]
-
MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 2020 , 25(15), 3352. Available at: [Link]
-
PubMed. In Vitro Metabolism of 1,3-dioxane, 1,3-oxathiolane, and 1,3-dithiane Derivatives of Theophylline: A Structure-Metabolism Correlation Study. Drug Metab. Dispos., 1993 , 21(4), 733-739. Available at: [Link]
-
RSC Publishing. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Org. Biomol. Chem., 2004 , 2, 1587-1593. Available at: [Link]
-
ACS Publications. Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Org. Lett., 2023 , 25(4), 654-659. Available at: [Link]
-
National Institutes of Health. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 2012 , 17(10), 11697-11711. Available at: [Link]
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- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of pharmaceutical intermediates using 2,5,5-trimethyl-1,3-dioxane
An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2,5,5-trimethyl-1,3-dioxane and Its Derivatives
Abstract
The this compound scaffold and its related structures are powerful and versatile tools in the synthesis of complex pharmaceutical intermediates. As cyclic acetals, they serve as robust protecting groups for 1,3-diols and carbonyl compounds, offering stability across a wide range of reaction conditions while allowing for mild, acid-catalyzed removal.[1][2] More critically, when synthesized from chiral precursors, the rigid conformational nature of the dioxane ring enables its use as an effective chiral auxiliary, directing the stereochemical outcome of reactions such as enolate alkylations to produce enantiomerically enriched products.[][4][5] This guide provides an in-depth exploration of the synthesis and application of these dioxane-based building blocks, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug development.
Core Principles: The Versatility of the 1,3-Dioxane Ring
The utility of the 1,3-dioxane system in pharmaceutical synthesis stems from two primary functions: protection and stereochemical control.
-
As a Protecting Group: The formation of a 1,3-dioxane is a standard method for protecting 1,3-diols or carbonyl functionalities.[1][6] This is crucial in multi-step syntheses where these functional groups would otherwise interfere with reactions such as oxidations, reductions, or organometallic additions. The dioxane acetal is notably stable to basic, reductive, and oxidative conditions, ensuring the integrity of the protected groups.[1] Deprotection is typically achieved under mild acidic conditions, regenerating the original functional groups.[2]
-
As a Chiral Auxiliary: In asymmetric synthesis, a chiral auxiliary is a molecule temporarily incorporated into a substrate to guide the formation of a new stereocenter.[4][5] Chiral 1,3-dioxanes, derived from enantiopure triols, can serve this purpose effectively. The rigid, chair-like conformation of the dioxane ring, combined with its existing stereocenters, creates a sterically biased environment. This bias blocks one face of a nearby reactive center (e.g., an enolate), forcing an incoming reagent to attack from the opposite, less-hindered face, thereby leading to a high degree of diastereoselectivity.[4][7]
Synthesis of Functionalized Dioxane Building Blocks
The foundational step is the creation of the dioxane ring itself, often functionalized with a reactive "handle" for subsequent transformations. A common and highly useful precursor is 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane, synthesized from 1,1,1-tris(hydroxymethyl)ethane and acetone.
Mechanism: Acid-Catalyzed Acetal Formation
The reaction proceeds via a classical acid-catalyzed acetalization mechanism. The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by one of the hydroxyl groups of the triol. Subsequent proton transfers and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group in an intramolecular fashion to form the stable six-membered dioxane ring.
Caption: Mechanism of acid-catalyzed dioxane formation.
Protocol 1: Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
This protocol is adapted from established literature procedures for the acetalization of a triol.[8]
Materials:
-
1,1,1-tris(hydroxymethyl)ethane (1.0 eq)
-
Acetone (2.8-3.0 eq, serves as reagent and solvent)
-
Petroleum Ether (or Hexane)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq, catalyst)
-
Sodium acetate (anhydrous) (neutralizing agent)
-
Sodium sulfate (or Magnesium sulfate, anhydrous) (drying agent)
-
Toluene (for azeotropic removal of water, optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,1,1-tris(hydroxymethyl)ethane (e.g., 30 g), acetone (85 mL), and petroleum ether (80 mL).[8]
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 1.0 g).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Neutralization: Add anhydrous sodium acetate (e.g., 1.0 g) and stir for 15-20 minutes to neutralize the acidic catalyst.
-
Drying: Add anhydrous sodium sulfate to the mixture to remove any residual water and stir for another 20 minutes.
-
Filter the mixture to remove the salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane as a clear liquid (yields are typically high, ~90%).[8]
Application as a Protecting Group
The dioxane group is an excellent choice for protecting 1,3-diols during transformations that are incompatible with free hydroxyl groups.
Caption: General workflow for using a 1,3-dioxane as a protecting group.
Protocol 2: General Protection of a 1,3-Diol
Procedure:
-
Dissolve the diol-containing substrate (1.0 eq) and a ketone or aldehyde (e.g., acetone, 1.5-5.0 eq) in a non-polar solvent like toluene or dichloromethane.
-
Add a catalytic amount of an acid catalyst (p-TsOH, CSA, or a Lewis acid like ZrCl₄).[2]
-
Heat the mixture to reflux, using a Dean-Stark trap if using toluene to remove the water byproduct. For other solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, quench the catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution), wash with brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the protected compound. Purification is typically done by column chromatography.
Protocol 3: General Deprotection of a 1,3-Dioxane
Procedure:
-
Dissolve the dioxane-protected compound in a mixture of a water-miscible solvent (e.g., THF, acetone) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH). Alternatively, Lewis acids in aqueous media can be used.[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Once complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected diol.
| Process | Typical Reagents | Solvent | Temperature | Key Considerations |
| Protection | Acetone, 2,2-dimethoxypropane; p-TsOH, CSA, ZrCl₄ | Toluene, DCM, DMF | Reflux or RT | Efficient water removal is critical for driving the equilibrium towards the product. |
| Deprotection | HCl (aq), H₂SO₄ (aq), Acetic Acid/H₂O, NaBArF₄ | THF/H₂O, Acetone/H₂O | RT to 60 °C | The lability of other acid-sensitive groups in the molecule must be considered.[1] |
Table 1: Common conditions for the protection and deprotection of 1,3-diols as dioxane acetals.
Application as a Chiral Auxiliary in Asymmetric Alkylation
This application represents a more advanced use of the dioxane scaffold, where its inherent chirality is used to control the formation of new stereocenters. The protocol below is a representative workflow based on the principles of asymmetric alkylation using chiral auxiliaries like Evans' oxazolidinones, adapted for a chiral dioxane system derived from a precursor like (R)- or (S)-5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane.[7]
Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 4: Asymmetric Alkylation of a Dioxane-Derived Propionimide
Part A: Preparation of the N-Acyl Dioxane
-
React the chiral alcohol (e.g., 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane) with a suitable linker to attach it to an amide-forming heterocycle if it is not already part of one. For simplicity, we will assume a derivative that can be acylated.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral auxiliary (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C. Add n-butyllithium (1.0 eq) dropwise and stir for 20 minutes to deprotonate the N-H bond.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to get the N-acyl auxiliary.
Part B: Diastereoselective Alkylation
-
Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the corresponding Z-enolate. Stir for 30-60 minutes. The lithium or sodium cation chelates with the carbonyl oxygen and one of the dioxane oxygens, fixing the conformation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. The bulky dioxane ring will block one face of the planar enolate, forcing the electrophile to add from the less hindered side.
-
Stir at -78 °C for 2-4 hours, then allow to slowly warm to room temperature.
-
Quench with saturated NH₄Cl solution, extract, dry, and purify by column chromatography. The product should be a single diastereomer in high purity.
Part C: Auxiliary Removal
-
Dissolve the alkylated product (1.0 eq) in a THF/water mixture (e.g., 3:1).
-
Cool to 0 °C and add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir vigorously for 4-12 hours.
-
Quench the excess peroxide with sodium sulfite solution.
-
Acidify the aqueous layer to pH ~2 with HCl and extract the chiral carboxylic acid product. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.
| Electrophile | Base | Solvent | Typical Diastereomeric Excess (d.e.) |
| Benzyl Bromide | LDA | THF | >98% |
| Methyl Iodide | NaHMDS | THF | >95% |
| Allyl Iodide | LDA | THF | >98% |
| Isopropyl Iodide | KHMDS | THF | >90% (more hindered electrophiles may lower d.e.) |
Table 2: Expected outcomes for asymmetric alkylation using chiral auxiliaries, demonstrating high diastereoselectivity. Data is representative of well-established auxiliary systems.
Conclusion and Outlook
The this compound framework is more than a simple protecting group; it is a strategic component in the modern synthetic chemist's toolkit. Its stability, ease of formation and cleavage, and conformationally rigid structure make it an ideal scaffold for constructing complex pharmaceutical intermediates. Its application as a chiral auxiliary, in particular, provides a reliable and highly effective method for controlling stereochemistry, a critical parameter in the development of safe and efficacious drugs. Future work will likely see the development of novel, highly specialized dioxane-based auxiliaries and their application in increasingly complex total syntheses of natural products and next-generation therapeutics.[9][10]
References
-
Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate. Available at: [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. PrepChem.com. Available at: [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. National Institutes of Health (NIH). Available at: [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]
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- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2,5,5-Trimethyl-1,3-Dioxane in Fragrance Chemistry: A Guide to Synthesis and Application
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the fragrance and flavor industry on the synthesis and application of 2,5,5-trimethyl-1,3-dioxane. This cyclic acetal is a valuable fragrance ingredient, contributing to a range of scent profiles. This guide offers detailed, field-proven protocols for its synthesis, an in-depth analysis of its olfactory characteristics, and its strategic use in fragrance formulations. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of 1,3-Dioxanes in Fragrance Chemistry
The 1,3-dioxane scaffold is a recurring motif in modern fragrance chemistry, prized for its ability to impart unique and desirable olfactory properties. These cyclic acetals are often characterized by their fresh, fruity, and green notes, which can add lift and vibrancy to a wide array of perfume compositions. Their stability and versatility make them valuable components in formulations for fine fragrances, personal care products, and household goods.
This guide focuses specifically on this compound, a member of this class that offers a distinct scent profile. We will explore its synthesis via the acid-catalyzed acetalization of readily available starting materials, delve into its olfactory characteristics, and provide insights into its application in creating innovative and appealing fragrances.
Olfactory Profile of this compound and Related Compounds
While a specific, universally agreed-upon descriptor for this compound is not extensively documented in public literature, its olfactory profile can be inferred from structurally related compounds. The substitution pattern on the 1,3-dioxane ring plays a crucial role in determining the final scent.
| Compound | Substitution | Reported Olfactory Notes |
| 2,4,6-trimethyl-4-phenyl-1,3-dioxane | Phenyl and multiple methyl groups | Fresh-herbal, grapefruit, herbal-fresh, floral-green, chrysanthemum, cyprus.[1] |
| 2-isobutyl-5-methyl-1,3-dioxane | Isobutyl and methyl groups | Strong chamomile, fruity, aniseed, minty, camphor, green.[2][3] |
| 4-isopropyl-5,5-dimethyl-1,3-dioxane | Isopropyl and dimethyl groups | Fruity, herbal, woody.[2] |
Based on these related structures, this compound is anticipated to possess a complex and pleasant odor profile characterized by:
-
Fruity Notes: A dominant characteristic of many alkyl-substituted 1,3-dioxanes.
-
Green and Fresh Accords: Contributing a sense of naturalness and vibrancy.
-
Herbal or Minty Undertones: Providing a clean and slightly aromatic facet.
The gem-dimethyl group at the 5-position is a key structural feature that influences the molecule's conformation and interaction with olfactory receptors, likely contributing to its unique scent profile.
Synthesis of this compound: An Application Protocol
The synthesis of this compound is most efficiently achieved through the acid-catalyzed acetalization of acetone with 2-methyl-1,3-propanediol. This reaction is a classic example of equilibrium-driven acetal formation, where the removal of water is critical for driving the reaction to completion.
Reaction Principle: Acid-Catalyzed Acetalization
The reaction proceeds via the protonation of the carbonyl oxygen of acetone by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of 2-methyl-1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon in a stepwise manner to form a hemiacetal intermediate, which then cyclizes to the 1,3-dioxane with the elimination of water.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Acetone (Reagent Grade)
-
2-Methyl-1,3-propanediol (99%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (Catalyst)
-
Toluene (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methyl-1,3-propanediol (0.5 mol, 45.06 g) and 200 mL of anhydrous toluene.
-
Addition of Reactants: Add a slight excess of acetone (0.6 mol, 34.85 g, 44.2 mL) to the flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5 g).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
Excess Acetone: Using a slight excess of acetone helps to drive the equilibrium towards the product side.
-
Anhydrous Toluene and Dean-Stark Apparatus: The azeotropic removal of water is the most critical step for achieving a high yield, as it continuously shifts the reaction equilibrium to favor the formation of the dioxane.
-
p-Toluenesulfonic Acid: A strong acid catalyst is necessary to protonate the carbonyl group of acetone, thereby activating it for nucleophilic attack by the diol.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes the acid catalyst, preventing potential degradation of the product during distillation.
-
Vacuum Distillation: Purification by vacuum distillation is recommended to avoid thermal decomposition of the product at higher temperatures.
Application in Fragrance Formulations
This compound can be a versatile ingredient in a perfumer's palette, contributing to a variety of fragrance families.
Functional Role in Compositions
-
Top Note Enhancer: Its expected fresh and fruity character makes it an excellent candidate for enhancing the top notes of a fragrance, providing an initial burst of brightness and lift.
-
Modifier for Floral and Fruity Accords: It can be used to modify and modernize traditional floral and fruity compositions, adding a unique green and slightly herbal nuance.
-
Synergy with Other Ingredients: It is likely to blend well with citrus, green, and other fruity notes, as well as with light floral and woody ingredients.
Illustrative Formulation Workflow
The incorporation of this compound into a fragrance formulation follows a standard perfumery workflow.
Caption: Fragrance development workflow.
Safety and Regulatory Considerations
Conclusion
This compound represents a valuable and accessible fragrance ingredient for the modern perfumer. Its synthesis from common starting materials is straightforward, provided that appropriate measures are taken to control the reaction equilibrium. Its anticipated olfactory profile of fresh, fruity, and green notes makes it a versatile component for a wide range of fragrance applications. The protocols and insights provided in this guide are intended to empower researchers and fragrance professionals to effectively synthesize and utilize this compound in the creation of novel and appealing scents.
References
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. Food and Chemical Toxicology, 167, 113279. [Link]
- Google Patents. (1998). US5888961A - 1,3-dioxane and its use in perfumery.
- Google Patents. (2000). US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane.
-
Organic Syntheses. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
-
PrepChem. (2023). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
European Patent Office. (2021). EP3802513B1 - FRAGRANCE MATERIALS. [Link]
- Google Patents. (1981). EP0033928A2 - Use of alkyl-substituted 1,3-dioxolanes as perfumes, and perfume compositions containing them.
-
ResearchGate. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. [Link]
- Google Patents. (1978).
- Google Patents. (2013). US8604223B2 - Method of making ketals and acetals.
- Google Patents. (1996). WO1996030359A1 - Novel 1,3-dioxane and its use in perfumery.
- Google Patents. (2000). US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane.
-
MDPI. (2022). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]
- Google Patents. (2019). US20190330173A1 - Method for manufacturing 1,3-dioxan-5-one.
-
Organic Chemistry Portal. (2021). Acetal synthesis by acetalization or ring closure. [Link]
Sources
- 1. US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane - Google Patents [patents.google.com]
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- 3. WO1996030359A1 - Novel 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis and Application of the Grignard Reagent from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane
Introduction: The Homoenolate Synthon and the Power of Protection
In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Grignard reagents are unparalleled tools for this purpose, acting as potent carbon-based nucleophiles.[1] However, their high reactivity, which makes them so useful, also presents a significant challenge: a lack of functional group tolerance. Grignard reagents are strong bases and will react with any acidic protons, such as those on alcohols or carboxylic acids, and will readily attack electrophilic carbonyl groups.[1][2] This incompatibility necessitates the use of protecting groups to temporarily mask reactive functionalities within a molecule where a Grignard reagent is to be formed.[2][3]
This application note provides a detailed guide to the preparation and use of the Grignard reagent derived from 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This reagent is a valuable synthetic intermediate, serving as a protected homoenolate equivalent. The 1,3-dioxane moiety functions as a robust acetal protecting group for a ketone. A key advantage of using a 1,3-dioxane derived from a 1,3-diol like neopentyl glycol is the enhanced thermal stability of the resulting Grignard reagent compared to its 1,3-dioxolane (derived from 1,2-diols) counterparts, which are known to decompose at ambient temperatures (25–35°C).[4][5] This guide will delve into the mechanistic principles, critical experimental parameters, and a step-by-step protocol for its successful application, empowering researchers to leverage this stable and versatile reagent in complex synthetic pathways.
Principle and Reaction Mechanism
The overall transformation involves three key stages: protection, Grignard formation/reaction, and deprotection. The 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane itself is synthesized from a precursor bromo ketone and neopentyl glycol. The core utility begins with the formation of the Grignard reagent.
Stage 1: Grignard Reagent Formation Magnesium metal inserts into the carbon-bromine bond of the alkyl halide.[1] This is an oxidative insertion that converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, stabilized by the MgBr cation. This process effectively reverses the polarity of the carbon atom, a concept known as "umpolung".[6] The ether solvent (typically THF) is crucial, as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution.[6][7]
Stage 2: Nucleophilic Addition The formed Grignard reagent attacks an external electrophile, such as the carbonyl carbon of an aldehyde or ketone.[8] This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate.
Stage 3: Work-up and Deprotection A mild acidic workup (e.g., with aqueous ammonium chloride) protonates the alkoxide to yield the alcohol product, leaving the dioxane protecting group intact.[2] Subsequently, treatment with stronger aqueous acid hydrolyzes the acetal, regenerating the ketone functionality to reveal the final product.[2][3]
Critical Experimental Considerations
Successful Grignard synthesis hinges on rigorous control of reaction conditions. The causality behind each parameter is critical for reproducibility and high yields.
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases that react instantaneously with protic sources, particularly water, to quench the reagent and form an alkane.[6][9] All glassware must be scrupulously dried (e.g., oven-dried at >120°C overnight and assembled hot under an inert atmosphere), and all solvents and reagents must be anhydrous.
-
Choice of Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They are aprotic and possess lone pairs of electrons on the oxygen atom that coordinate with the magnesium center of the Grignard reagent. This Lewis acid-base interaction solvates and stabilizes the reagent, preventing its precipitation and maintaining its reactivity.[6] THF is often preferred over diethyl ether due to its higher boiling point, allowing for higher reaction temperatures if needed, and its superior ability to solvate the Grignard complex.
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) coats the surface of magnesium turnings, preventing reaction with the alkyl halide.[7] This layer must be disrupted. Common activation methods include:
-
Mechanical: Crushing the turnings with a glass rod in situ to expose a fresh surface.[7]
-
Chemical Initiators: Adding a small crystal of iodine (which forms MgI₂) or a few drops of 1,2-dibromoethane is highly effective. 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, visibly indicating that the magnesium surface is active and ready.[6][7][10]
-
-
Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen to form magnesium hydroperoxide salts, which upon hydrolysis yield alcohols.[6] To prevent this side reaction and the introduction of moisture, the entire reaction must be conducted under a positive pressure of an inert gas, such as dry nitrogen or argon.
-
Temperature Management: The formation of a Grignard reagent is an exothermic process. The reaction should be initiated at room temperature, and the subsequent addition of the alkyl halide should be controlled to maintain a gentle reflux. Overheating can promote side reactions, most notably Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide to form a dimer.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the formation of the Grignard reagent and its subsequent reaction with cyclohexanone as a model electrophile.
Protocol A: Preparation of the Grignard Reagent
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| Magnesium Turnings | 24.31 | 24.0 | 0.58 g | - |
| Iodine | 253.81 | - | 1 small crystal | Activator |
| 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane | 237.13 | 20.0 | 4.74 g (3.76 mL) | d = 1.26 g/mL, bp = 72-73°C/0.6 mmHg |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 50 mL | Solvent, must be dry |
Procedure:
-
Apparatus Setup: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Dry the entire apparatus thoroughly in an oven and assemble while hot, allowing it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings and a single small crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and subsequently dissipates, indicating reaction with the magnesium surface. Allow the flask to cool.
-
Reagent Preparation: In a separate dry flask, prepare a solution of 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane (4.74 g) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add approximately 2-3 mL of the bromo-dioxane solution from the dropping funnel to the activated magnesium turnings. Stir the mixture. The reaction is initiated when the solution becomes cloudy and gentle bubbling is observed. Gentle warming with a water bath may be required to start the reaction.
-
Grignard Formation: Once the reaction has initiated, add the remaining bromo-dioxane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is ready for the next step.
Protocol B: Reaction with Cyclohexanone and Deprotection
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Cyclohexanone | 98.14 | 18.0 | 1.77 g (1.86 mL) | Must be dry |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 10 mL | For dilution |
| Saturated aq. NH₄Cl | - | - | ~30 mL | For quenching |
| Diethyl Ether | 74.12 | - | ~100 mL | For extraction |
| 3 M Hydrochloric Acid | 36.46 | - | ~30 mL | For deprotection |
| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent |
Procedure:
-
Nucleophilic Addition: Cool the freshly prepared Grignard solution to 0°C using an ice-water bath. Prepare a solution of cyclohexanone (1.77 g) in 10 mL of anhydrous THF and add it dropwise to the stirred Grignard solution over 15 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. A white precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated aq. NaCl solution), and then dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude protected alcohol product as an oil.
-
Deprotection: Dissolve the crude oil in a mixture of THF (20 mL) and 3 M HCl (30 mL). Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Final Work-up: Neutralize the mixture by carefully adding solid sodium bicarbonate until effervescence ceases. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the final β-hydroxy ketone.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure alkyl halide. | 1. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Use a dry glass rod to crush the Mg turnings.[6][7]2. Ensure all glassware is oven-dried and solvent is certified anhydrous.3. Purify the alkyl halide before use. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.2. Incomplete reaction. | 1. Add the alkyl halide solution more slowly to better control the reaction exotherm. Consider diluting the solution.2. Extend the reaction time after addition is complete. |
| Low Yield of Final Product | 1. Incomplete deprotection.2. Product loss during work-up. | 1. Increase the deprotection reaction time or the concentration of the acid. Monitor carefully by TLC.2. Ensure proper phase separation and perform sufficient extractions. |
| Formation of Biphenyl-like Impurity | Wurtz coupling of the Grignard reagent with unreacted bromo-dioxane. | Maintain dilute conditions and control the rate of addition to prevent localized high concentrations of the alkyl halide. |
Experimental Workflow Visualization
Conclusion
The Grignard reagent derived from 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane is a highly effective and thermally stable intermediate for the synthesis of complex molecules containing a keto-ethyl functionality. The use of the neopentyl glycol-derived dioxane acetal provides a distinct stability advantage over other cyclic acetals, enabling more reliable and higher-yielding reactions. By adhering to strict anhydrous and inert conditions and carefully controlling the reaction parameters, researchers can successfully employ this reagent as a robust homoenolate equivalent. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the practical application of this valuable synthetic tool in drug development and materials science.
References
-
Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
- Paskil, J. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Grignard reagent. Wikipedia. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses Procedure. [Link]
-
University of Toronto Scarborough. (n.d.). The Grignard Reaction. UTSC Chemistry Online. [Link]
-
LibreTexts Chemistry. (2021). Acetals as Protecting Groups. [Link]
-
LibreTexts Chemistry. (2024). The Grignard Reaction (Experiment). [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [Link]
-
AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. [Link]
-
Chegg. (2020). Question: 9.1 The Grignard reagents from 2-C2-bromoethyl)-1,3-dioxolane.... [Link]
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- 5. Solved 9.1 The Grignard reagents from | Chegg.com [chegg.com]
- 6. adichemistry.com [adichemistry.com]
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- 8. youtube.com [youtube.com]
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- 10. community.wvu.edu [community.wvu.edu]
Application Note: Strategic Alkylation of 2,5,5-Trimethyl-1,3-Dioxane for Advanced Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the strategic functionalization of otherwise inert C-H bonds is a paramount objective. The 2,5,5-trimethyl-1,3-dioxane scaffold represents a valuable and versatile building block in this context. It serves as a stable, sterically defined protective group for a pivalaldehyde moiety, but more importantly, it functions as a latent nucleophile. The proton at the C2 position can be selectively abstracted under strongly basic conditions, transforming the molecule into a potent carbon-centered nucleophile. This "umpolung" or reversal of polarity allows for the formation of new carbon-carbon bonds at a position that would typically be electrophilic in the corresponding aldehyde.
This application note provides a detailed guide to the alkylation of this compound, a key transformation for accessing a diverse range of α-substituted pivalaldehyde derivatives. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control of stereochemistry and functionality is crucial. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and advanced applications.
Part 1: Mechanistic Insights and Strategic Considerations
The alkylation of this compound is a two-step process involving deprotonation followed by nucleophilic attack on an electrophile. Understanding the principles behind each step is critical for successful execution.
The Acetal Moiety: A Masked Acyl Anion
The 1,3-dioxane structure is a cyclic acetal, which is characteristically stable under basic, oxidative, and reductive conditions.[1] This stability is essential as it allows for the use of highly reactive organometallic bases without degradation of the core structure. The key to its utility in this context is the acidity of the C2 proton. While not exceptionally acidic, it can be removed by a strong, non-nucleophilic base to generate a 2-lithio-1,3-dioxane intermediate. This species is electronically analogous to the well-known dithiane-based acyl anion equivalents developed by Corey and Seebach, effectively serving as a nucleophilic pivaloyl anion synthon.[2][3]
Deprotonation and Carbanion Formation
The choice of base is critical for efficient deprotonation. Organolithium reagents, particularly n-butyllithium (n-BuLi), are commonly employed for this transformation. The reaction is typically performed at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Causality of Experimental Choices:
-
Strong Base: n-Butyllithium is sufficiently basic (pKa of butane ≈ 50) to irreversibly deprotonate the C2 position of the dioxane.
-
Low Temperature (-78 °C): This temperature is crucial to prevent side reactions. Organolithium reagents can react with THF at higher temperatures.[4] Furthermore, the resulting lithiated intermediate is thermally sensitive and maintaining a low temperature ensures its stability until the electrophile is introduced.
-
Anhydrous/Inert Conditions: Organolithium reagents are extremely reactive towards protic sources, including water and atmospheric moisture, and also react with oxygen. Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Caption: Deprotonation of the dioxane at C2.
The Alkylation Step: Nucleophilic Attack
Once formed, the 2-lithio-1,3-dioxane anion is a potent nucleophile that can react with a variety of electrophiles. The choice of electrophile dictates the nature of the functional group introduced at the C2 position. Common electrophiles include:
-
Alkyl Halides (R-X): Primary alkyl iodides and bromides are excellent electrophiles for this reaction, leading to the formation of 2-alkyl-2,5,5-trimethyl-1,3-dioxanes.
-
Epoxides: The lithiated dioxane can open epoxides to yield β-hydroxy ethers after workup.
-
Aldehydes and Ketones: Reaction with carbonyl compounds provides α-hydroxy acetals.
The reaction is typically rapid, even at low temperatures. The electrophile is added directly to the solution of the lithiated intermediate.
Deprotection to Reveal the Functionalized Aldehyde
The final step is the hydrolysis of the acetal to unmask the aldehyde functionality. This is achieved under acidic conditions.[5] A variety of acid catalysts can be employed, often in a mixture of an organic solvent and water.[6] The stability of the dioxane under basic conditions and its lability under acidic conditions is the cornerstone of its utility as a protecting group and masked anion.
Caption: Overall experimental workflow.
Part 2: Detailed Experimental Protocols
General Considerations:
-
All reactions involving organolithium reagents must be performed under an inert atmosphere (Argon or Nitrogen) in oven-dried or flame-dried glassware.
-
Solvents must be anhydrous. THF is typically dried by distillation from sodium/benzophenone ketyl.
-
Organolithium solutions are pyrophoric and should be handled with extreme care by trained personnel.[7] Concentrations of commercial solutions should be determined by titration prior to use.
Protocol 1: Alkylation with a Primary Alkyl Halide (Iodomethane)
This protocol describes the methylation of this compound.
Reaction Scheme: (Self-generated image, as a placeholder for a proper chemical drawing)
Reagents Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| This compound | 130.18 | 10.0 | 1.30 g | 1.0 |
| Anhydrous THF | - | - | 40 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL | 1.1 |
| Iodomethane (Methyl Iodide) | 141.94 | 12.0 | 1.70 g (0.75 mL) | 1.2 |
Step-by-Step Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add this compound (1.30 g, 10.0 mmol).
-
Add anhydrous THF (40 mL) via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add iodomethane (0.75 mL, 12.0 mmol) dropwise via syringe.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add 20 mL of diethyl ether, and wash with 20 mL of water and then 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield 2,2,5,5-tetramethyl-1,3-dioxane.
Protocol 2: Deprotection to the Aldehyde
This protocol describes the hydrolysis of the alkylated dioxane to the corresponding α-substituted aldehyde.
Reagents Table:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| 2-Alkyl-2,5,5-trimethyl-1,3-dioxane | - | 5.0 | - | 1.0 |
| Acetone/Water (4:1) | - | - | 25 mL | - |
| p-Toluenesulfonic acid (PTSA) | 190.22 | 0.5 | 95 mg | 0.1 |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve the 2-alkyl-2,5,5-trimethyl-1,3-dioxane (5.0 mmol) in a 4:1 mixture of acetone and water (25 mL).
-
Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, neutralize the acid by adding a small amount of solid sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-substituted pivalaldehyde.
-
Purification can be achieved by distillation or flash chromatography if necessary.
Part 3: Troubleshooting and Advanced Applications
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of alkylated product | Incomplete deprotonation due to inactive n-BuLi or protic impurities. | Titrate the n-BuLi solution before use. Ensure all glassware is rigorously dried and the solvent is anhydrous. |
| Low reactivity of the electrophile. | For less reactive alkyl halides (e.g., chlorides), consider converting them to the corresponding iodide in situ by adding a catalytic amount of NaI or KI. | |
| Formation of side products | Reaction temperature too high, leading to side reactions of n-BuLi with THF. | Maintain the temperature strictly at -78 °C during deprotonation and alkylation. |
| Incomplete deprotection | Insufficient acid catalyst or reaction time. | Increase the amount of PTSA slightly or prolong the reaction time. Gentle heating (e.g., 40 °C) can also accelerate the hydrolysis. |
| The α-substituted aldehyde product is volatile. | Be cautious during solvent removal. Use a cold trap and avoid high vacuum or excessive heating. |
Advanced Applications in Drug Development
The ability to generate functionalized, sterically hindered aldehydes is of significant interest in medicinal chemistry. These intermediates can be elaborated into more complex structures. For instance, the resulting aldehyde can undergo:
-
Wittig olefination to introduce carbon-carbon double bonds.
-
Reductive amination to synthesize chiral amines.
-
Aldol reactions to create more complex carbon skeletons.
The 1,3-dioxane framework itself has been incorporated into various biologically active molecules, where its stereochemistry can be crucial for receptor binding.[8] The methods described here provide a reliable entry point for the synthesis and exploration of such compounds.
Caption: Synthetic utility of the aldehyde product.
Part 4: Data Summary
The following table summarizes typical yields for the alkylation of 2-lithio-1,3-dioxane derivatives with various electrophiles, based on analogous systems in the literature. Yields for the specific 2,5,5-trimethyl derivative are expected to be comparable.
Table 1: Comparison of Reaction Conditions and Yields
| Entry | Electrophile | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | Methyl Iodide | n-BuLi | -78 to RT | High | Analogous to[2] |
| 2 | Benzyl Bromide | n-BuLi | -78 to RT | High | Analogous to[2] |
| 3 | Propylene Oxide | n-BuLi | -78 to RT | Good | Analogous to[1] |
| 4 | Benzaldehyde | n-BuLi | -78 to RT | Good | Analogous to[2] |
Note: Yields are generalized from similar systems and should be considered indicative. Actual yields may vary.
References
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
-
Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. PrepChem.com. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett. [Link]
-
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. [Link]
-
β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. [Link]
-
Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Study on the enolization of alkylation of cis and trans 2-tert-5-X-1,3-dioxanes (X = CO2CH3, CHO, COPh, NO2, and CN). Canadian Journal of Chemistry. [Link]
-
n-BuLi/LiCH2CN-Mediated One-Carbon Homologation of Aryl Epoxides into Conjugated Allyl Alcohols. Organic Letters. [Link]
-
organolithium reagents 1. Harvard University. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review. Molecules. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society. [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]
-
Corey-Seebach Reaction. Organic Chemistry Portal. [Link]
-
n-Butyllithium. Wikipedia. [Link]
Sources
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- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 8. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]
Application Notes & Protocols: The Utility of 2,5,5-Trimethyl-1,3-Dioxane Derivatives in Advanced Polymer Chemistry
Abstract
The quest for polymers with tailored functionalities, controlled degradability, and enhanced performance has led researchers to explore novel monomeric building blocks. Among these, derivatives of 2,5,5-trimethyl-1,3-dioxane have emerged as a versatile platform for creating advanced polymeric materials. The cyclic acetal structure of the dioxane ring offers a unique combination of stability under neutral or basic conditions and susceptibility to cleavage under acidic stimuli. This property is paramount for applications requiring pH-triggered degradation, such as in drug delivery systems and environmentally benign plastics.[1][2] Furthermore, the 2,5,5-trimethyl substitution provides steric hindrance that can influence polymerization kinetics and the final properties of the polymer. This guide provides an in-depth exploration of the synthesis of functional this compound monomers and their subsequent polymerization through cationic and free-radical pathways, complete with detailed protocols and mechanistic insights.
Introduction: Why this compound Derivatives?
The 1,3-dioxane ring is a cyclic acetal, a functional group known for its role as a protecting group in organic synthesis due to its stability in various conditions and its lability towards acids.[1] In polymer chemistry, incorporating this moiety into a polymer backbone or as a side chain imparts unique characteristics. The 2,5,5-trimethyl substitution pattern offers several advantages:
-
Tunable Stability: The gem-dimethyl group at the 5-position enhances the stability of the dioxane ring, yet it can be readily cleaved under specific acidic conditions to yield diol functionalities.
-
Monomer Versatility: The core structure can be functionalized at various positions to introduce polymerizable groups (e.g., methacrylates) or other desired chemical handles.
-
Pathway to Degradable Polymers: The primary application lies in the synthesis of polyacetals via Cationic Ring-Opening Polymerization (CROP). These polyacetals are known for their degradability under acidic conditions, making them excellent candidates for biomedical applications and transient materials.[2]
-
Creation of Functional Polymers: By incorporating dioxane derivatives as side chains in polymers like polymethacrylates, the dioxane unit can act as a latent diol. Post-polymerization deprotection can unmask these hydroxyl groups for subsequent reactions, such as cross-linking or surface modification.
This document serves as a practical guide for researchers, providing both the foundational knowledge and the step-by-step protocols necessary to leverage these unique monomers in polymer synthesis.
Monomer Synthesis: From Precursor to Polymerizable Unit
The cornerstone of utilizing these derivatives is the synthesis of a functionalized monomer. A common and highly useful precursor is (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol , which contains a primary alcohol that can be further modified.
Synthesis of Precursor: (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol
This synthesis involves the acid-catalyzed acetalization of 1,1,1-tris(hydroxymethyl)ethane with acetone. The reaction selectively protects two of the three hydroxyl groups within the dioxane ring, leaving one available for further functionalization.[3]
Materials:
-
1,1,1-tris(hydroxymethyl)ethane (30 g, 0.25 mol)[3]
-
Acetone (85 mL, 1.16 mol)[3]
-
Petroleum Ether (b.p. 30-75 °C) (80 mL)[3]
-
p-Toluenesulfonic acid monohydrate (p-TSA) (1.0 g, 5.2 mmol)[3]
-
Sodium acetate (1.0 g)[3]
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL), Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Combine 1,1,1-tris(hydroxymethyl)ethane (30 g), acetone (85 mL), and petroleum ether (80 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.[3]
-
Add p-toluenesulfonic acid monohydrate (1.0 g) to the mixture to catalyze the reaction.[3]
-
Assemble a Dean-Stark apparatus and condenser on the flask.
-
Heat the mixture to reflux for 24 hours. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[3]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by adding sodium acetate (1.0 g) and stirring for 15 minutes.[3]
-
Dry the mixture by adding anhydrous sodium sulfate and stirring for another 30 minutes.
-
Filter the solution to remove the salts.
-
Remove the solvents from the filtrate under reduced pressure using a rotary evaporator.[3]
-
Purify the resulting residue by vacuum distillation to yield (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol as a clear liquid (Typical Yield: ~90%).[3][4]
Functionalization for Radical Polymerization: Synthesis of (2,2,5-trimethyl-1,3-dioxan-5-yl)methyl methacrylate
To make the precursor polymerizable via free-radical methods, the hydroxyl group is converted into a methacrylate ester.
Materials:
-
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol (16.0 g, 0.1 mol)
-
Anhydrous dichloromethane (DCM) (150 mL)
-
Triethylamine (15.3 mL, 0.11 mol)
-
Methacryloyl chloride (10.7 mL, 0.11 mol)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol (16.0 g) and a catalytic amount of DMAP in anhydrous DCM (150 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (15.3 mL).
-
Add methacryloyl chloride (10.7 mL) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure methacrylate monomer.
Monomer Synthesis Workflow
Caption: Workflow for synthesizing a functional methacrylate monomer from a triol precursor.
Polymerization Methodologies
Cationic Ring-Opening Polymerization (CROP) of Dioxane Derivatives
CROP is the primary method to create degradable polyacetals from cyclic acetal monomers.[2] The polymerization proceeds via the cleavage of the acetal bond, initiated by a cationic species. The mechanism can follow two main pathways: the Active Chain End (ACE) mechanism or the Activated Monomer (AM) mechanism.[5][6] The choice of initiator and reaction conditions is critical to control the polymerization and suppress side reactions like backbiting, which can lead to the formation of cyclic oligomers.[6]
Mechanism Insight: The polymerization is typically initiated by a protic acid (e.g., triflic acid) or a Lewis acid. The initiator protonates one of the oxygen atoms in the dioxane ring, creating a cationic oxonium ion. This active species is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain. Controlling the concentration of active species is key to achieving polymers with low dispersity.
Cationic Ring-Opening Polymerization (CROP) Mechanism
Caption: Simplified mechanism of Cationic Ring-Opening Polymerization (CROP).
Materials:
-
Purified this compound monomer (e.g., 2,2,5,5-tetramethyl-1,3-dioxane as a model)
-
Initiator: Trifluoromethanesulfonic acid (TfOH) solution in anhydrous DCM (e.g., 0.1 M)
-
Anhydrous dichloromethane (DCM), freshly distilled
-
Methanol (for quenching)
-
Diethyl ether or hexane (for precipitation)
-
Schlenk flask, gas-tight syringes, magnetic stirrer.
Procedure:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the purified monomer in anhydrous DCM to a desired concentration (e.g., 1.0 M).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) to control the polymerization rate and minimize side reactions.
-
Using a gas-tight syringe, rapidly inject the required amount of TfOH initiator solution to achieve the target monomer-to-initiator ratio (e.g., 100:1).
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR for monomer conversion.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a cold non-solvent like diethyl ether or hexane.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of DCM and re-precipitate to further purify it.
-
Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
Free-Radical Polymerization of Dioxane-Functionalized Monomers
This method is ideal for creating robust polymers (e.g., polyacrylates, polymethacrylates) with the dioxane moiety as a pendant group.[7][8] These polymers are not typically degradable via their backbone but contain acid-labile side chains. The polymerization follows a standard free-radical mechanism involving initiation, propagation, and termination.[9]
Materials:
-
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl methacrylate (TMDM)
-
Methyl methacrylate (MMA), inhibitor removed
-
Anhydrous 1,4-dioxane or toluene as solvent[7]
-
Methanol or hexane for precipitation
-
Schlenk tube, magnetic stirrer, oil bath.
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of TMDM, MMA, and AIBN (typically 1 mol% relative to total monomers) in anhydrous 1,4-dioxane. The ratio of TMDM to MMA will determine the functional group density in the final copolymer.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[9]
-
After the final thaw, backfill the tube with nitrogen and seal it.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir.[8]
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours).
-
Stop the reaction by cooling the mixture to room temperature and exposing it to air.[7]
-
Precipitate the copolymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Polymer Characterization & Properties
The synthesized monomers and polymers must be thoroughly characterized to confirm their structure and properties.
| Technique | Monomer Analysis | Polymer Analysis |
| ¹H & ¹³C NMR | Confirms chemical structure, purity. | Confirms polymer structure, copolymer composition, and monomer conversion. |
| FT-IR | Verifies functional groups (e.g., C=O of methacrylate, C-O-C of dioxane). | Confirms incorporation of monomers into the polymer chain. |
| GPC/SEC | N/A | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| DSC/TGA | Determines melting/boiling points. | Determines glass transition temperature (Tg) and thermal decomposition temperature (Td).[10] |
Applications and Future Outlook
The dual nature of this compound derivatives—as precursors for degradable backbones or as acid-labile side chains—opens up a wide array of applications.
-
Drug Delivery: Polyacetals synthesized via CROP can be formulated into nanoparticles or hydrogels that are stable at physiological pH (7.4) but degrade in the acidic environment of endosomes (pH ~5-6) or tumors, releasing an encapsulated therapeutic agent.
-
Biodegradable Plastics: These polymers offer a sustainable alternative to conventional plastics, as their degradation can be triggered under specific environmental conditions, such as acidic soil.[11][12][13]
-
Functional Coatings & Resins: Copolymers containing pendant dioxane groups can be used to create "smart" surfaces. For example, a coating can be applied, and subsequently, the dioxane groups can be hydrolyzed to reveal diols, which can then be used to crosslink the coating or graft other molecules.
-
Photoresists: The acid-labile nature of the dioxane group makes these polymers suitable for chemically amplified photoresist applications in microelectronics manufacturing.
The continued exploration of new functionalization strategies for the this compound core and the fine-tuning of polymerization processes will undoubtedly lead to the development of novel materials with unprecedented control over their lifecycle and functionality.
Post-Polymerization Functionalization Workflow
Caption: Strategy for creating functional materials via post-polymerization modification.
References
-
5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved January 23, 2026, from [Link]
-
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. (2008). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
-
Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
-
2,5,5-TRIMETHYL-2-PHENYL-1,3-DIOXANE. (n.d.). precisionFDA. Retrieved January 23, 2026, from [Link]
-
Takebayashi, K., Kanazawa, A., & Aoshima, S. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules. Retrieved January 23, 2026, from [Link]
-
2,5,5-Trimethyl-2-phenyl-1,3-dioxane (C13H18O2). (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Krzan, A., et al. (2024). Biodegradable Polymers: Properties, Applications, and Environmental Impact. PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
-
Zhang, X., et al. (2021). A review on cationic ring-opening polymerization of cyclic acetals: A sustainable approach to degradable polyacetals. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Goethals, E. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. SpringerLink. Retrieved January 23, 2026, from [Link]
-
Manju, M., et al. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Scientific & Academic Publishing. Retrieved January 23, 2026, from [Link]
-
Biodegradable Polymer Materials Based on Polyethylene and Natural Rubber: Acquiring, Investigation, Properties. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of an acrylate polymer containing chlorine-1,3-dioxalane groups in side chains. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Sanda, F., et al. (2016). Organocatalytic Cationic Ring-Opening Polymerization of a Cyclic Hemiacetal Ester. Industrial & Engineering Chemistry Research. Retrieved January 23, 2026, from [Link]
-
Ortyl, J., et al. (2021). Water-Soluble Photoinitiators in Biomedical Applications. MDPI. Retrieved January 23, 2026, from [Link]
-
Biodegradable Polymer Films Based on Hydroxypropyl Methylcellulose and Blends with Zein. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
PHOTOPOLYMERIZATION IN DISPERSED SYSTEMS. (n.d.). CORE. Retrieved January 23, 2026, from [Link]
-
Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. (2021). Gelest, Inc. Retrieved January 23, 2026, from [Link]
-
Biodegradable Polymer Materials Based on Polyethylene and Natural Rubber. (2022). OUCI. Retrieved January 23, 2026, from [Link]
-
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. (2010). PDF. Retrieved January 23, 2026, from [Link]
-
Ring-Opening Polymerization of Cyclic Acetals. (2012). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Photoinitiated ring-opening polymerization of 2-methylene-1,3-dioxepane. (1993). ResearchGate. Retrieved January 23, 2026, from [Link]
-
What Is Cationic Ring-Opening Polymerization?. (2024). YouTube. Retrieved January 23, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Mild Deprotection of Acid-Sensitive 2,5,5-Trimethyl-1,3-Dioxane Acetals
Welcome to the technical support center for the deprotection of 2,5,5-trimethyl-1,3-dioxane acetals. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of cleaving this robust protecting group, particularly in the presence of other acid-sensitive functionalities. The inherent stability of this acetal, derived from neopentyl glycol, presents unique challenges that necessitate carefully optimized conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound acetal resistant to standard deprotection conditions that work for other acetals?
The increased stability of the this compound acetal is primarily due to steric and conformational factors. The gem-dimethyl group at the 5-position of the dioxane ring restricts conformational flexibility and can hinder the approach of reagents to the acetal linkage.[1] Kinetic studies have shown that substitution at the 5-position of a 1,3-dioxane ring significantly deactivates the acetal towards hydrolysis compared to unsubstituted analogs.[1] This inherent stability, while advantageous for protecting a carbonyl group through a multi-step synthesis, often requires more tailored deprotection strategies.
Q2: My standard acidic hydrolysis (e.g., HCl in THF/water) is either too slow or requires harsh conditions that decompose my starting material. What are some milder alternatives?
When canonical strong acid catalysis is not viable, several milder options can be employed. The key is to use a reagent that can facilitate the hydrolysis or exchange of the acetal under conditions that leave other sensitive groups intact.
Recommended Mild Acidic Conditions:
-
Pyridinium p-toluenesulfonate (PPTS) in aqueous acetone or THF: PPTS is a mildly acidic salt that can effectively catalyze acetal hydrolysis, often at slightly elevated temperatures. It is generally compatible with silyl ethers and other acid-labile groups.[2]
-
Amberlyst-15 in aqueous acetone: This acidic ion-exchange resin can be a practical alternative, allowing for easy removal by filtration. It provides a localized acidic environment, which can minimize side reactions in the bulk solution. A typical procedure involves stirring the substrate with Amberlyst-15 in acetone containing a small amount of water at room temperature.[3]
-
Cerium(III) triflate (Ce(OTf)₃) in wet nitromethane: This Lewis acid is known for its ability to cleave acetals under nearly neutral pH conditions.[4][5] The reaction is typically carried out at room temperature and is compatible with a wide range of protecting groups.[5]
-
Bismuth(III) salts (e.g., Bi(NO₃)₃·5H₂O or Bi(OTf)₃): Bismuth(III) salts are effective and relatively mild Lewis acids for acetal deprotection. Reactions can often be performed at room temperature and are known to be compatible with TBDMS ethers.
Q3: Can I deprotect a this compound acetal under non-acidic conditions to preserve extremely sensitive functionalities?
Yes, several methods avoid the use of Brønsted or Lewis acids altogether. These are particularly useful when your molecule contains functional groups that are intolerant to even the mildest acidic conditions.
Non-Acidic Deprotection Strategies:
-
Iodine in Acetone: A catalytic amount of iodine in acetone can efficiently deprotect acetals under neutral conditions.[4] The mechanism is thought to involve a transacetalization with acetone. This method is known to be compatible with double bonds, hydroxyl groups, acetates, and even highly acid-sensitive groups like furyl and tert-butyl ethers.
-
Electrochemical Deprotection: This method utilizes an electric current to facilitate the cleavage of the acetal. It is performed under neutral conditions, typically with a lithium perchlorate electrolyte in acetonitrile. This technique can be highly selective and efficient for a range of acetals.
Troubleshooting Guide
Problem: The deprotection reaction is sluggish and gives low yields, even with extended reaction times.
Root Cause Analysis and Solutions:
-
Insufficient Water for Hydrolysis: For reactions proceeding via hydrolysis, the presence of water is critical. If you are using a "wet" organic solvent, ensure it is sufficiently saturated with water. In some cases, a biphasic system (e.g., THF/water) with vigorous stirring can be more effective.
-
Catalyst Inactivity: Ensure your Lewis or Brønsted acid catalyst has not degraded. For solid-supported catalysts like Amberlyst-15, its activity can decrease over time and with reuse.
-
Steric Hindrance: The inherent stability of the this compound may require more forcing conditions. A moderate increase in temperature can often accelerate the reaction. For instance, if a reaction is sluggish at room temperature, gentle heating to 40-50 °C may be beneficial.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. For Lewis acid-catalyzed deprotections, polar aprotic solvents like dichloromethane or nitromethane are often effective. For iodine-catalyzed reactions, acetone is the solvent of choice.
Experimental Protocols
Protocol 1: Mild Deprotection using Iodine in Acetone
This protocol is highly recommended for substrates with acid-sensitive functional groups.
Step-by-Step Methodology:
-
Dissolve the this compound protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating to reflux (56 °C) may be required due to the stability of the neopentyl glycol acetal.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Data Summary Table
| Reagent/Condition | Typical Catalyst Loading | Solvent | Temperature | Compatible with |
| Iodine | 10 mol% | Acetone | RT to 56 °C | TBDMS, TBS, Boc, esters, alcohols |
| Cerium(III) Triflate | 5-30 mol% | Wet Nitromethane | Room Temperature | TBDMS, PMB, esters |
| Amberlyst-15 | Catalytic | Acetone/H₂O | Room Temperature | Boc, silyl ethers |
| PPTS | Catalytic | Acetone/H₂O or THF/H₂O | RT to Reflux | Silyl ethers, esters |
Workflow and Decision Diagram
To assist in selecting the appropriate deprotection strategy, the following workflow is proposed:
Caption: Decision workflow for selecting a deprotection method.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups. Technical Support Document.
- Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095.
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
- Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Indium(III) Trifluoromethanesulfonate as a Mild and Effective Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890–5893.
- Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). A Convenient and Mild Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Iodine under Neutral Conditions. The Journal of Organic Chemistry, 69(25), 8932–8934.
-
ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,5,5-Trimethyl-1,3-Dioxane Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,5,5-trimethyl-1,3-dioxane derivatives. This guide is structured to provide direct, actionable solutions to the common and complex purification challenges encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues that frequently arise during the synthesis and purification of this compound derivatives.
Q1: What are the most common impurities I should expect after synthesizing a this compound derivative?
A1: The impurity profile is intrinsically linked to the synthesis, which is typically an acid-catalyzed acetalization between 2,2-dimethylpropane-1,3-diol and a carbonyl compound (aldehyde or ketone). Understanding the potential contaminants is the first step to designing a successful purification strategy.
| Impurity Type | Source / Cause | Recommended Initial Action |
| Unreacted Starting Materials | Incomplete reaction due to insufficient catalyst, short reaction time, or unfavorable equilibrium. | Aqueous workup to remove the water-soluble 2,2-dimethylpropane-1,3-diol. The carbonyl compound may require chromatography. |
| Byproducts from Side Reactions | Acid-catalyzed dehydration or self-condensation of the starting carbonyl compound. | Primarily removed by column chromatography. |
| Residual Acid Catalyst | Incomplete neutralization during the workup (e.g., p-toluenesulfonic acid).[1] | Thorough washing with a mild base solution (e.g., saturated NaHCO₃) followed by a brine wash.[2] |
| Solvent Residues | Incomplete removal of reaction or extraction solvents (e.g., Toluene, Diethyl ether). | Evaporation under reduced pressure (rotary evaporation). High-boiling point solvents may require high vacuum. |
| Stereoisomers | If the carbonyl compound or other substituents introduce chirality, a mixture of diastereomers or enantiomers can form.[3] | Requires specialized chromatographic techniques (see Section 2, Guide 3). |
Q2: My this compound derivative appears to be degrading during silica gel chromatography. What is happening and how can I prevent it?
A2: This is a classic problem rooted in the chemical nature of the 1,3-dioxane ring. The acetal functional group is stable under basic and neutral conditions but is labile towards acid.[2] Standard silica gel has a slightly acidic surface (due to silanol groups), which can be sufficient to catalyze the hydrolysis of the dioxane back to its starting materials—the diol and the carbonyl compound.
-
Causality: The acidic protons on the silica surface protonate one of the dioxane oxygens, initiating a ring-opening cascade that ultimately leads to decomposition. This is especially problematic for sensitive substrates or during long exposure times on the column.
-
Solution: To prevent degradation, the silica gel must be neutralized. This is commonly achieved by pre-treating the silica or adding a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, to the chromatography eluent (typically 0.1-1% v/v). The amine acts as a Lewis base, neutralizing the acidic sites on the silica and protecting the acetal from hydrolysis.
Q3: Why is separating stereoisomers of these dioxane derivatives so challenging?
A3: Stereoisomers (enantiomers and diastereomers) possess the same molecular formula and connectivity but differ in the 3D arrangement of atoms.[4]
-
Enantiomers are non-superimposable mirror images with identical physical properties (boiling point, solubility, polarity) in an achiral environment. Therefore, they cannot be separated by standard techniques like distillation or conventional chromatography.[4][5]
-
Diastereomers are stereoisomers that are not mirror images. They have different physical properties, but these differences can be very subtle.[4] For dioxane derivatives, which often have a preferred chair-like conformation, diastereomers may only differ in the axial vs. equatorial position of a substituent.[2] This can lead to very similar polarities, causing them to co-elute during standard column chromatography.
Separating these isomers requires techniques that can exploit their subtle differences in shape and chirality, as detailed in the troubleshooting guides below.
Section 2: Troubleshooting Guides - Practical Solutions and Protocols
This section provides step-by-step guidance for overcoming specific purification hurdles.
Guide 1: Optimizing Flash Column Chromatography for Purity and Stability
Flash chromatography is the workhorse of purification, but its success with dioxane derivatives depends on careful optimization.
Problem: Your product is co-eluting with an impurity, or you observe streaking/decomposition on the TLC plate.
Workflow:
Caption: Workflow for troubleshooting flash chromatography.
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Polarity of Derivative | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Modifier (if needed) | Rationale |
| Low | Hexanes or Heptane | Ethyl Acetate (EtOAc) | None | Good for resolving non-polar byproducts from the slightly more polar dioxane. |
| Medium | Hexanes or Heptane | Dichloromethane (DCM) | 0.5% Et₃N | DCM can provide different selectivity compared to EtOAc. The amine base is critical. |
| High (e.g., with -OH) | Dichloromethane (DCM) | Methanol (MeOH) | 0.5% Et₃N | For derivatives with highly polar functional groups like hydroxyls or carboxylic acids. |
Protocol: Neutralized Flash Column Chromatography
-
Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Create a slurry using the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc). Add triethylamine to the slurry to make up 0.5% of the total liquid volume.
-
Pack the Column: Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Equilibrate: Run 2-3 column volumes of the eluent (containing 0.5% Et₃N) through the packed column to ensure it is fully equilibrated and neutralized.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a compatible solvent (like DCM). Adsorb it onto a small amount of silica gel ("dry loading") for best resolution.
-
Elute: Run the column, collecting fractions and monitoring by TLC. You can use a gradient elution by slowly increasing the percentage of the polar solvent.
-
Validate: Combine the pure fractions and confirm purity by NMR or GC-MS.
Guide 2: Purification by Crystallization
For solid derivatives, crystallization is a powerful and scalable purification technique.
Problem: Your product is a persistent oil, or it precipitates as an amorphous solid instead of forming crystals.
Solutions:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A good technique is to test solubility in a range of solvents.
-
Inducing Crystallization:
-
Seeding: Add a single, pure crystal of the compound to a supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. Rapid cooling often leads to precipitation, not crystallization.
-
Protocol: Two-Solvent Recrystallization
This method is useful when a single ideal solvent cannot be found.
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise while stirring until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon cooling.
Guide 3: A Strategic Approach to Stereoisomer Separation
When standard methods fail to separate stereoisomers, more advanced techniques are required.
Caption: Decision tree for separating stereoisomers.
-
Separating Diastereomers: Since diastereomers have different physical properties, they can often be separated using high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These methods offer much higher separation efficiency than standard flash chromatography. Success often depends on screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phases.[6]
-
Separating Enantiomers: This is the most significant challenge and requires a chiral environment. The most common approach is chiral chromatography (either HPLC or SFC).
-
Mechanism: The crude mixture is passed through a column containing a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral selector in the CSP, causing one to be retained longer than the other, thus enabling separation.[5]
-
Common CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely effective.[6]
-
Protocol: Method development is empirical and typically involves screening a set of 4-6 different chiral columns with various mobile phases (e.g., Hexane/Isopropanol or CO₂/Methanol for SFC).
-
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Ketals and O,O-Acetals, etc. Georg Thieme Verlag. [Link]
-
Giesen, D. J., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–90. [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. Food and Chemical Toxicology, 165(Suppl 1), 113203. [Link]
-
Schremmer, D., et al. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 28(14), 5396. [Link]
-
PrepChem (2023). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]
-
PubChem. 2,5,5-Trimethyl-2-phenyl-1,3-dioxane. National Center for Biotechnology Information. [Link]
-
precisionFDA. 2,5,5-TRIMETHYL-2-PHENYL-1,3-DIOXANE. U.S. Food and Drug Administration. [Link]
-
Reusch, W. (2013). Functional Groups In Organic Chemistry. Michigan State University Department of Chemistry. [Link]
-
Davoli, E., et al. (1998). Headspace gas chromatographic determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters of a polyester resin plant. Journal of Chromatography A, 805(1-2), 241-246. [Link]
-
Gübitz, G., & Schmid, M. G. (2001). Separation of enantiomers: Needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. [Link]
-
Poole, C. F. (2015). Separation of Stereoisomers. In: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [Link]
-
Anson, D. M., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 7(5), 847–860. [Link]
-
Tiyoda, M., et al. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatographic Science, 33(5), 235-240. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Complex NMR Spectra of 2,5,5-trimethyl-1,3-dioxane Isomers
Welcome to the technical support center for the analysis of 2,5,5-trimethyl-1,3-dioxane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges presented by the conformational complexity of these saturated heterocyclic systems. The inherent flexibility and subtle stereochemical differences in these molecules often lead to NMR spectra that are far from straightforward.
This document moves beyond simple data interpretation to provide a structured, problem-oriented approach to spectral resolution. We will explore the causal chemistry behind the spectral complexity and offer validated, step-by-step protocols to deconvolve overlapping signals, confirm stereochemistry, and confidently elucidate the structure of your compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in analyzing the NMR spectra of this compound systems.
Question 1: Why does the ¹H NMR spectrum of my this compound derivative appear so complex and crowded?
The complexity arises primarily from the molecule's conformational dynamics. The 1,3-dioxane ring predominantly adopts a chair conformation , similar to cyclohexane. However, it is not static. It undergoes ring inversion (chair-chair flip), and in some cases, can populate higher-energy twist-boat conformations.[1][2]
This has several consequences for the NMR spectrum:
-
Diastereotopic Protons: The protons on the C4 and C6 methylene groups are diastereotopic. This means the axial proton (Hₐₓ) and the equatorial proton (Hₑq) on the same carbon are chemically non-equivalent and will have different chemical shifts. They will also couple to each other (geminal coupling) and to adjacent protons.
-
Conformational Averaging: If the ring inversion is fast on the NMR timescale (at room temperature), you will observe a spectrum that is a weighted average of the two chair conformers. If the inversion is slow, or if one conformer is heavily favored, you may see sharp signals corresponding to a single conformation. Broadened signals often indicate an intermediate exchange rate.
-
Axial vs. Equatorial Substituents: The chemical shifts of the methyl groups at C2 and C5 are highly dependent on their orientation (axial or equatorial). An axial methyl group is typically shielded (shifted upfield) compared to its equatorial counterpart due to anisotropic effects.
Question 2: How can I assign the signals for the gem-dimethyl groups at the C5 position?
The two methyl groups at C5 are chemically distinct. One will be in an axial position and the other in an equatorial position in a given chair conformation. Because they are non-equivalent, they should appear as two sharp singlets in the ¹H NMR spectrum, assuming slow exchange. Their chemical shifts can provide initial conformational clues.
Question 3: What are the expected chemical shifts and coupling constants for the ring protons?
While exact values depend on the solvent and other substituents, some general ranges and coupling patterns are characteristic of the 1,3-dioxane chair conformation.
Table 1: Typical ¹H and ¹³C NMR Data for a 1,3-Dioxane Ring in a Chair Conformation
| Position | Proton Type | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| C2 | H₂ (acetal) | ~4.5 - 5.0 | ~90 - 100 | Highly deshielded due to two adjacent oxygen atoms. |
| C4, C6 | Hₑq | ~3.8 - 4.2 | ~65 - 75 | Equatorial protons are typically deshielded compared to axial protons. |
| C4, C6 | Hₐₓ | ~3.5 - 3.9 | ~65 - 75 | Axial protons are often shielded. The difference in shift between Hₐₓ and Hₑq is a key indicator of a rigid chair. |
| C5 | - | - | ~25 - 35 | The chemical shift of the C5 carbon itself. |
| C5-Me | Meₑq, Meₐₓ | ~0.5 - 1.3 | ~15 - 30 | Two distinct signals are expected for the axial and equatorial methyl groups. |
The most powerful tool for confirming the chair conformation and assigning stereochemistry is the analysis of vicinal (³J) coupling constants.
Table 2: Characteristic ³J(H,H) Coupling Constants in a 1,3-Dioxane Chair Conformation
| Coupling Interaction | Dihedral Angle (φ) | Typical ³J Value (Hz) | Significance |
| axial-axial (Jₐₐ) | ~180° | 10 - 13 Hz | A large coupling constant is a definitive indicator of an axial-axial relationship. |
| axial-equatorial (Jₐₑ) | ~60° | 2 - 5 Hz | A small coupling constant. |
| equatorial-equatorial (Jₑₑ) | ~60° | 2 - 5 Hz | Also a small coupling constant. |
These values are based on the Karplus relationship, which correlates the dihedral angle between two coupled protons to the magnitude of the J-coupling.[3][4]
Advanced Troubleshooting Guides
When standard 1D NMR is insufficient, the following troubleshooting workflows can resolve ambiguity.
Problem: Severe signal overlap in the ¹H NMR spectrum prevents clear analysis of multiplets.
This is the most common issue, especially when multiple aliphatic or aromatic groups are present in addition to the dioxane ring.
Causality: Protons in chemically similar environments can have very close chemical shifts, causing their multiplets to merge into an uninterpretable pattern.
Solution Workflow:
Caption: Decision workflow for resolving overlapping NMR signals.
Protocol 1: Systematic 2D NMR Analysis
-
Acquire a ¹H-¹H COSY Spectrum: This experiment reveals which protons are coupled to each other.[5][6] Cross-peaks will connect, for example, the axial and equatorial protons at C4, and also connect them to any protons on an adjacent C5 substituent.
-
Acquire a ¹H-¹³C HSQC Spectrum: This is a crucial experiment that maps each proton signal directly to the carbon atom it is attached to.[7][8] It is invaluable for resolving overlapping ¹H signals, as the attached ¹³C nuclei often have well-separated chemical shifts.[9] This allows you to see distinct correlations even for protons that overlap in the 1D spectrum.
-
Acquire a ¹H-¹³C HMBC Spectrum: This experiment shows correlations between protons and carbons that are two or three bonds away.[5][10] It is the key to assembling the molecular skeleton. For example, you can confirm the assignment of the C2 methyl group by observing a correlation from its protons to the C2 acetal carbon.
-
Acquire a ¹H-¹H NOESY or ROESY Spectrum: To determine stereochemistry, these experiments detect protons that are close in space, irrespective of bonding.[11][12] For instance, a NOE cross-peak between an axial methyl group at C2 and the axial protons at C4 and C6 would provide definitive proof of its axial orientation.
Problem: My signals are broad at room temperature, suggesting dynamic exchange.
Causality: The dioxane ring is undergoing conformational inversion at a rate that is intermediate on the NMR timescale. This leads to signal broadening, as the instrument detects an average of rapidly interconverting states.
Solution: Variable Temperature (VT) NMR Spectroscopy
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Cooling the Sample: Gradually lower the temperature of the NMR probe in steps of 10-20 K (e.g., to 273 K, 253 K, 233 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Spectral Changes: As the temperature decreases, the rate of conformational exchange will slow down. You should observe the broad signals decoalesce into two or more sets of sharp signals, corresponding to the distinct conformations being "frozen out."
-
Data Analysis: From the low-temperature spectrum, you can integrate the signals for each conformer to determine their relative populations and calculate the Gibbs free energy difference (ΔG°) between them.
Problem: Even with 2D NMR, assignments are ambiguous due to minimal chemical shift dispersion.
Causality: In some molecules, even the combined dispersion of ¹H and ¹³C spectra is not enough to resolve all signals, particularly in highly symmetric or structurally complex derivatives.
Solution: Use of Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in a molecule, such as the oxygen atoms in the dioxane ring.[13][14] This coordination induces large changes in the chemical shifts of nearby nuclei, effectively spreading out the spectrum.[15] The magnitude of the induced shift is proportional to 1/r³, where r is the distance from the lanthanide ion, providing valuable distance-based information.
Protocol 3: Lanthanide Shift Reagent Titration
Caution: LSRs are moisture-sensitive. Use a dry deuterated solvent and a flame-dried NMR tube.
-
Prepare Sample: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of your compound alone.
-
Prepare LSR Stock Solution: Prepare a dilute stock solution of an LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known aliquot of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).
-
Acquire Spectrum: Gently mix and acquire a new ¹H NMR spectrum. Observe the shifts. Protons closer to the oxygen atoms will experience the largest downfield shifts (with Eu reagents).
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until sufficient signal dispersion is achieved. Avoid adding too much LSR, as this can cause significant line broadening.[14]
-
Analysis: Track the movement of each peak with increasing LSR concentration to correlate signals and resolve overlaps.
By systematically applying these FAQs and troubleshooting guides, researchers can overcome the inherent difficulties in analyzing the NMR spectra of this compound isomers, leading to confident and accurate structural elucidation.
References
- ResearchGate. (2025). 1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes | Request PDF.
- MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- NIH. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines.
- Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation.
- Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of.
- ResearchGate. (2025). (PDF) Conformational analysis of 5-substituted 1,3-dioxanes.
- ChemicalBook. 1,3-DIOXANE(505-22-6) 1H NMR spectrum.
- ACS Publications. Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations.
- NIH. On the use of dioxane as reference for determination of the hydrodynamic radius by NMR spectroscopy.
- Canadian Science Publishing. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-.
- Harned Research Group. NMR and Stereochemistry.
- Science.gov. nmr hsqc hmbc: Topics by Science.gov.
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
- precisionFDA. 2,5,5-TRIMETHYL-2-PHENYL-1,3-DIOXANE.
- ResearchGate. (2025). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane.
- ResearchGate. 1 H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9....
- ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration.
- Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?.
- YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
- SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- ResearchGate. (2025). Application of 1 J(C,H) coupling constants in conformational analysis.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
- NIH. (2025). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy.
- eCommons@Cornell. Structural Elucidation of An Unknown Compound.
- ResearchGate. (2025). Structure and Conformational Analysis of 5-Methyl-2,2-diphenyl-1,3-dioxane.
- University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- ResearchGate. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
- Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of.
- ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... | Download Scientific Diagram.
- YouTube. (2018). Signal Overlap in NMR Spectroscopy.
- Benchchem. Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.
- Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
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Validation & Comparative
A Comparative Guide to the Lewis Acid-Mediated Cleavage of 2,5,5-Trimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious use of protecting groups is paramount to the successful construction of complex molecules. Among these, the 1,3-dioxane moiety serves as a robust protecting group for carbonyl functionalities, prized for its stability under a range of reaction conditions.[1] However, the efficient and selective cleavage of this protective group is equally critical to reveal the desired carbonyl compound at the appropriate synthetic stage. This guide provides a comparative analysis of various Lewis acids for the cleavage of 2,5,5-trimethyl-1,3-dioxane, a common sterically hindered dioxane derivative. We will delve into the mechanistic underpinnings of this reaction, present available experimental data to compare the efficacy of different Lewis acids, and provide detailed experimental protocols.
The Role of Lewis Acids in 1,3-Dioxane Cleavage
The cleavage of 1,3-dioxanes, which are cyclic acetals, is catalyzed by acids.[2] Both Brønsted and Lewis acids can facilitate this transformation. The fundamental mechanism involves the activation of one of the dioxane's oxygen atoms by the acid, rendering the acetal more susceptible to nucleophilic attack.
In the context of Lewis acid catalysis, the empty orbital of the Lewis acid coordinates to one of the lone pairs of an oxygen atom in the 1,3-dioxane ring. This coordination polarizes the C-O bond, weakening it and facilitating its cleavage. The reaction can then proceed through either an SN1 or SN2-type pathway, largely dependent on the structure of the dioxane and the reaction conditions. For a sterically hindered substrate like this compound, the formation of a tertiary carbocation intermediate via an SN1-like mechanism is a plausible pathway.
Caption: Generalized mechanism of Lewis acid-catalyzed cleavage of this compound.
Comparative Analysis of Lewis Acid Performance
The selection of an appropriate Lewis acid for the cleavage of this compound is a critical decision that can significantly impact the reaction's efficiency, selectivity, and overall success. Factors to consider include the Lewis acid's strength, its compatibility with other functional groups in the molecule, and the reaction conditions required for effective cleavage. While a direct comparative study on this compound is not extensively documented, we can draw valuable insights from studies on the deprotection of other 1,3-dioxanes and related acetals.
| Lewis Acid | Typical Reaction Conditions | Observed Performance & Remarks |
| Erbium Triflate (Er(OTf)₃) | Wet nitromethane, room temperature.[2] | Known to be a very gentle Lewis acid catalyst for the chemoselective cleavage of cyclic acetals.[2] Its mild nature makes it suitable for substrates with sensitive functional groups. |
| Cerium(III) Triflate (Ce(OTf)₃) | Wet nitromethane, room temperature.[2] | Offers a chemoselective method for acetal cleavage at nearly neutral pH, providing high yields and selectivity.[2] |
| Zinc Chloride (ZnCl₂) | THF/H₂O.[3] | A common and cost-effective Lewis acid. A study on the acylative cleavage of ethers showed ZnCl₂ to be more effective than FeCl₃, AlCl₃, SnCl₄, and MgCl₂ under certain conditions.[4] An efficient cleavage of 1,3-dioxolanes has been reported using ZnCl₂.[3] |
| Titanium Tetrachloride (TiCl₄) | Dichloromethane.[5] | A strong Lewis acid that can effect the cleavage of cyclic ethers.[5] Its high reactivity may lead to undesired side reactions in complex molecules. |
| Aluminum Trichloride (AlCl₃) | Anhydrous conditions. | A powerful and commonly used Lewis acid.[6] Its high reactivity can be a drawback, potentially leading to lack of selectivity. |
| Tin(IV) Chloride (SnCl₄) | Anhydrous conditions. | Another strong Lewis acid that can catalyze acetal cleavage.[7] Similar to TiCl₄ and AlCl₃, its high reactivity requires careful control of reaction conditions. |
Experimental Protocols
The following are generalized protocols for the cleavage of 1,3-dioxanes based on literature precedents. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Mild Cleavage using Erbium(III) Triflate
This protocol is adapted from the gentle deprotection of acetals using lanthanide triflates.[2]
Materials:
-
This compound derivative
-
Erbium(III) triflate (Er(OTf)₃)
-
Nitromethane
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a mixture of nitromethane and water (e.g., 9:1 v/v).
-
Add a catalytic amount of erbium(III) triflate (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired carbonyl compound.
Protocol 2: Cleavage using Zinc Chloride
This protocol is based on the use of zinc chloride for the cleavage of cyclic acetals.[3]
Materials:
-
This compound derivative
-
Zinc chloride (ZnCl₂)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a mixture of THF and water.
-
Add zinc chloride (1-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Caption: A generalized experimental workflow for the Lewis acid-mediated cleavage of this compound.
Conclusion and Future Perspectives
The choice of a Lewis acid for the cleavage of this compound is a nuanced decision that balances reactivity with the need for selectivity. For substrates bearing sensitive functional groups, milder Lewis acids such as lanthanide triflates (e.g., Er(OTf)₃, Ce(OTf)₃) are preferable due to their ability to effect cleavage under gentle, near-neutral conditions.[2] More traditional and robust Lewis acids like ZnCl₂, TiCl₄, and AlCl₃ offer higher reactivity but may require more careful optimization to avoid side reactions, particularly with complex molecules.[4][5]
Future research in this area would benefit from a systematic, head-to-head comparison of a broad range of Lewis acids for the cleavage of this compound and other sterically hindered acetals. Such studies, providing detailed kinetic and yield data, would be invaluable to the synthetic chemistry community, enabling more informed and rational choices in the selection of deprotection strategies. The development of even milder and more chemoselective Lewis acid catalysts remains an active and important area of research, promising to further refine the art of chemical synthesis.
References
- Weng, S.-S., et al. (2010). A Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)
- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
- Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Request PDF.
- Arkat USA, Inc. (2008). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using.
- National Institutes of Health. (2008). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- U.S. Department of Energy, Office of Scientific and Technical Information. (2011). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
-
Wikipedia. (2023). Lewis acid catalysis. Available at: [Link]
- RSC Publishing. (2017).
- Yu, Y.-F., et al. (2013). Acylative Cleavage of Ethers with ZnCl2. Asian Journal of Chemistry, 24(1), 1-3.
- Corma, A., & García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366.
- ResearchGate. (2012).
- Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Chemistry Steps. (2023). Acetal Hydrolysis Mechanism.
- Ou, L. G., & Bai, D. L. (2000). An Efficient Cleavage of 1,3-Dioxolane Using ZnCl2/THF/H2O. Chinese Chemical Letters, 12(2), 95-96.
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Comparison of reaction kinetics for the formation of different substituted 1,3-dioxanes
As a Senior Application Scientist, this guide provides an in-depth comparison of the reaction kinetics for the formation of substituted 1,3-dioxanes. This document is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of 1,3-Dioxanes and Their Formation Kinetics
1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. They are not merely academic curiosities; they serve as crucial structural motifs in natural products, pharmaceuticals, and fragrances. In synthetic chemistry, the 1,3-dioxane moiety is a cornerstone for the protection of carbonyl groups (aldehydes and ketones) and 1,3-diols, owing to its stability under basic, oxidative, and reductive conditions, while being readily cleavable under acidic conditions[1].
Understanding the kinetics of 1,3-dioxane formation is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. The rate of formation and the position of the final equilibrium are highly sensitive to the electronic and steric nature of the substituents on both the carbonyl compound and the diol, as well as the catalytic system employed. This guide will dissect these factors, supported by experimental data and detailed protocols.
Reaction Mechanisms: Acetalization and the Prins Reaction
The formation of 1,3-dioxanes primarily proceeds through two well-established pathways: the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol, and the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene.
Acid-Catalyzed Acetalization
This is the most direct method for synthesizing 1,3-dioxanes. The reaction involves the condensation of an aldehyde or ketone with a 1,3-diol, typically in the presence of a Brønsted or Lewis acid catalyst[1][2]. The mechanism is a reversible process, and to drive the equilibrium towards the product, water is usually removed, often by azeotropic distillation using a Dean-Stark apparatus[2].
The key steps, as illustrated below, are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from the 1,3-diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer & Water Elimination: The second hydroxyl group is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The remaining hydroxyl group attacks the carbocation, forming the six-membered 1,3-dioxane ring.
-
Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the neutral 1,3-dioxane product.
Caption: Workflow for kinetic analysis using NMR spectroscopy.
Step-by-Step Procedure
-
Preparation:
-
Prepare a stock solution of p-methoxybenzaldehyde and the internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl₃ of known concentrations.
-
Prepare a separate stock solution containing a large excess of 1,3-propanediol and a catalytic amount of PTSA in CDCl₃. Using the diol in large excess ensures pseudo-first-order kinetics with respect to the aldehyde.
-
-
NMR Setup:
-
Place a standard CDCl₃ sample in the NMR spectrometer. Lock, tune, and shim the instrument at the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Data Acquisition:
-
To an NMR tube, add a precise volume of the aldehyde/internal standard stock solution.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a precise volume of the diol/catalyst stock solution and mixing rapidly.
-
Immediately start acquiring a series of ¹H NMR spectra over time (e.g., one spectrum every 2 minutes for 1 hour). Use an automated sequence for this.
-
-
Data Processing and Analysis:
-
Process the collected spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the characteristic aldehyde proton peak (around 9.9 ppm for p-methoxybenzaldehyde) and the acetal proton of the 1,3-dioxane product (a triplet around 5.4 ppm).
-
Normalize these integrals to the integral of the internal standard to determine the concentration of the aldehyde at each time point.
-
Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Self-Validation and Trustworthiness
-
Internal Standard: The use of a stable, non-reactive internal standard corrects for any variations in spectrometer performance over the course of the experiment.
-
Pseudo-First-Order Conditions: By using a large excess of the diol, its concentration remains effectively constant, simplifying the kinetic analysis to depend only on the aldehyde concentration.
-
Reproducibility: Repeat the experiment under identical conditions to ensure the reproducibility of the calculated rate constant.
-
Control Experiment: Run the reaction without the acid catalyst to confirm that the uncatalyzed reaction is negligible.
Conclusion
The reaction kinetics of 1,3-dioxane formation are governed by a delicate interplay of electronic and steric factors. Electron-donating groups on the carbonyl component accelerate the reaction by stabilizing the crucial oxocarbenium ion intermediate, while steric bulk on either the carbonyl or the diol reactant impedes the reaction. By understanding these principles and employing robust kinetic monitoring techniques like NMR spectroscopy, researchers can precisely control and optimize the synthesis of these valuable heterocyclic compounds for a wide range of applications in drug development and beyond.
References
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Kocienski, P. J. Protecting Groups. (Thieme, 2004). Available at: [Link]
-
Balog, M. et al. NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILIBRIUM. ResearchGate. Available at: [Link]
-
Grosu, I. et al. Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. ResearchGate. Available at: [Link]
-
Bach, T., & Löbel, J. Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane. Synthesis, 2002, 2521-2526. Available at: [Link]
-
Dolby, L. J., Wilkins, C. L., & Rodia, R. M. Mechanism of the Prins reaction. VII. Kinetic studies of the Prins reaction of styrenes. Journal of Organic Chemistry, 1968, 33(11), 4155-4158. Available at: [Link]
-
Isik, M. et al. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 2011, 16(4), 3126-3139. Available at: [Link]
- Prins, H. J. On the condensation of formaldehyde with some unsaturated compounds. Chemisch Weekblad, 1919, 16, 1510-1526.
-
Wilkins, C. L., & Marianelli, R. S. Mechanism of the Prins reaction of styrenes: The Prins reaction of trans-β-deuterostyrene. Tetrahedron, 1970, 26(17), 4131-4138. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
